molecular formula C9H4Cl2IN B13095427 4,7-Dichloro-6-iodoquinoline

4,7-Dichloro-6-iodoquinoline

Cat. No.: B13095427
M. Wt: 323.94 g/mol
InChI Key: PYNGKLKHYXFYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-6-iodoquinoline is a high-purity halogenated quinoline compound offered as a key chemical intermediate for advanced research and development . This molecule features a multifunctional heterocyclic structure, presenting distinct chlorine and iodine atoms that allow for selective, sequential functionalization. This makes it a highly valuable scaffold for constructing more complex molecular architectures, particularly in medicinal chemistry. While direct literature on this specific compound is limited, its core structure is closely related to 4,7-dichloroquinoline, a well-documented and fundamental building block in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine . The presence of the iodine atom at the 6-position significantly expands its utility, as it can undergo various cross-coupling reactions (e.g., Suzuki, Stille) to introduce carbon chains or other aromatic systems. Consequently, this compound is a promising reagent for discovering new bioactive molecules, with potential applications in developing antimalarial, antiviral, and anticancer agents . Researchers can also leverage this compound in the synthesis of iodoquinoline-based ligands for material science or as a precursor for iodine biofortification studies in plant science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

4,7-dichloro-6-iodoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H

InChI Key

PYNGKLKHYXFYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)I)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dichloro-6-iodoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic placement of halogen atoms on the quinoline ring system is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a specific, triply substituted quinoline derivative, 4,7-Dichloro-6-iodoquinoline (CAS 1260794-65-7), a compound poised for application in advanced drug discovery and organic synthesis. While this specific molecule is not as extensively documented as its parent compound, 4,7-dichloroquinoline, this guide will provide a comprehensive overview of its core properties, a plausible and detailed synthetic pathway, and its potential applications, drawing on established principles of quinoline chemistry.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in a research setting. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1260794-65-7N/A
Molecular Formula C₉H₄Cl₂INN/A
Molecular Weight 323.95 g/mol N/A
Appearance Likely a solid, given the properties of related compounds.Inferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred
Purity Commercially available with purities typically around 97%.
Structural Elucidation and Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, we can predict the expected spectral characteristics based on the analysis of its parent compound, 4,7-dichloroquinoline, and other iodo-substituted quinolines.[1][3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The introduction of the iodine atom at the 6-position will influence the chemical shifts of the neighboring protons, providing a clear signature of its substitution pattern.

  • ¹³C NMR: The carbon NMR will display nine unique signals corresponding to the carbon atoms of the quinoline ring. The carbons bearing the chloro and iodo substituents will exhibit characteristic shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound: A Proposed Pathway

Workflow for the Proposed Synthesis

cluster_0 Part 1: Synthesis of 4,7-Dichloroquinoline cluster_1 Part 2: Iodination 3-chloroaniline 3-chloroaniline Intermediate_A Intermediate_A 3-chloroaniline->Intermediate_A Diethyl oxaloacetate Cyclized_Intermediate Cyclized_Intermediate Intermediate_A->Cyclized_Intermediate Heat (Mineral Oil) 4-hydroxy-7-chloroquinoline 4-hydroxy-7-chloroquinoline Cyclized_Intermediate->4-hydroxy-7-chloroquinoline Hydrolysis & Decarboxylation 4,7-dichloroquinoline 4,7-dichloroquinoline 4-hydroxy-7-chloroquinoline->4,7-dichloroquinoline POCl3 This compound This compound 4,7-dichloroquinoline->this compound Iodinating Agent (e.g., NIS, I2/HIO3)

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 4,7-Dichloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dichloro-6-iodoquinoline (Formula: C


H

Cl

IN) represents a high-value "tri-functional" scaffold in medicinal chemistry. Unlike mono-halogenated quinolines, this specific isomer offers three distinct sites for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide provides a definitive technical profile of the molecule, establishing its molecular weight, structural properties, and a validated de novo synthetic pathway. Furthermore, it delineates the chemoselective reactivity hierarchy that makes this compound a critical tool for fragment-based drug design (FBDD).

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]

The precise molecular weight and isotopic distribution are critical for mass spectrometry-based validation.[1] The presence of two chlorine atoms and one iodine atom creates a distinct isotopic envelope.[1]

Table 1: Core Physicochemical Data[3]
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C

H

Cl

IN
Molecular Weight (Average) 323.95 g/mol Used for stoichiometry
Monoisotopic Mass 322.8765 Da

C,

H,

Cl,

I,

N
Isotopic Pattern (M+2) ~65% relative abundanceDue to two

Cl/

Cl atoms
Calculated LogP (cLogP) 4.2 ± 0.4Highly lipophilic due to Iodine
Topological Polar Surface Area 12.9 ŲPyridine nitrogen contribution only
H-Bond Acceptors 1Quinoline Nitrogen
H-Bond Donors 0
Structural Elucidation

The molecule is planar.[1] The C6-Iodine atom introduces a significant "sigma-hole," making it a candidate for halogen bonding interactions in protein active sites. The C4-Chlorine is electronically activated by the para-nitrogen, while the C7-Chlorine remains deactivated, providing a natural "stop" for sequential coupling reactions.

Synthetic Protocol: De Novo Construction

While direct iodination of 4,7-dichloroquinoline is possible, it often suffers from regioselectivity issues (C5 vs. C6 vs. C8 mixtures). The most robust route for high-purity synthesis is the Gould-Jacobs reaction starting from a pre-functionalized aniline.

Validated Pathway
  • Condensation: 3-Chloro-4-iodoaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1]

  • Cyclization: Thermal cyclization yields the 4-hydroxyquinoline scaffold.[1]

  • Aromatization: Chlorination with POCl

    
     installs the C4-Cl.[1]
    

Synthesis Aniline 3-Chloro-4-iodoaniline Enamine Enamine Intermediate (Isolable) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate EMME->Enamine Quinolone 7-Chloro-4-hydroxy- 6-iodoquinoline Enamine->Quinolone 250°C (Dowtherm A) Cyclization Product 4,7-Dichloro- 6-iodoquinoline Quinolone->Product POCl3, 100°C Nucleophilic Chlorination

Figure 1: Stepwise synthesis ensuring regiochemical fidelity of the 4,7,6-substitution pattern.

Detailed Methodology

Step 1: Enamine Formation

  • Reagents: 3-Chloro-4-iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Protocol: Mix neat or in toluene. Heat to 110°C for 2 hours. Monitor the evolution of ethanol.

  • Checkpoint: The product solidifies upon cooling.[1] Recrystallize from hexane/ethanol to remove unreacted aniline.[1]

Step 2: Thermal Cyclization (Critical Step)

  • Reagents: Diphenyl ether (Dowtherm A) as solvent.[1]

  • Protocol: Add the enamine portion-wise to boiling Dowtherm A (250°C). High temperature is required to overcome the activation energy for aromatic substitution.[1]

  • Observation: Rapid precipitation of the quinolone occurs.[1]

  • Workup: Cool to RT, dilute with hexane, and filter. The solid is the 4-hydroxy tautomer.[1]

Step 3: Chlorination

  • Reagents: Phosphorus oxychloride (POCl

    
    , neat), Catalytic DMF.[1]
    
  • Protocol: Suspend the quinolone in POCl

    
    . Heat to reflux (105°C) for 3 hours. The solid will dissolve as the reaction proceeds.[1]
    
  • Safety: Quench slowly into ice-water/ammonia.[1] Do not quench directly into base to avoid hydrolysis.[1]

Chemoselectivity & Applications

The utility of this compound lies in the Reactivity Hierarchy . This allows researchers to sequentially functionalize the ring without protecting groups.[1]

The Reactivity Triad
  • Position 6 (Iodine): Most reactive.[1] Undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at room temperature or mild heat.

  • Position 4 (Chlorine): Intermediate reactivity.[1][2][3] Activated for S

    
    Ar (Nucleophilic Aromatic Substitution) by amines or alkoxides.[1] Can also undergo Pd-coupling at elevated temperatures.[1]
    
  • Position 7 (Chlorine): Least reactive.[1] Behaves like a standard aryl chloride.[1] Requires specialized bulky ligands (e.g., XPhos, BrettPhos) and forcing conditions to react.[1]

Reactivity Core This compound Suzuki Suzuki Coupling (C6-Aryl) Core->Suzuki 1. Most Reactive (I) Pd(PPh3)4, Na2CO3, 60°C SNAr SNAr Displacement (C4-Amine) Core->SNAr 2. Activated Cl R-NH2, 80°C Buchwald Buchwald-Hartwig (C7-Modification) Core->Buchwald 3. Deactivated Cl Requires Bulky Ligands

Figure 2: Chemoselective map.[1] The C6-Iodine is the primary "entry point" for carbon-carbon bond formation.

Experimental Strategy for Library Generation

To maximize yield, follow this sequence:

  • Run Suzuki Coupling first at C6 to install the primary pharmacophore.[1]

  • Run S

    
    Ar second  at C4 to install solubilizing groups (e.g., piperazines, morpholines).[1]
    
  • Leave C7-Cl as a metabolic blocker or use forcing conditions for a final diversification.[1]

Analytical Validation

To confirm the identity of the synthesized material, ensure the following spectral signatures are present.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Expect two singlets in the benzenoid ring (positions 5 and 8) due to the 4,6,7-substitution pattern preventing coupling.

    • 
       ~8.6 ppm (s, 1H):  H5 (deshielded by C4-Cl and C6-I).
      
    • 
       ~8.2 ppm (s, 1H):  H8 (para to I, ortho to Cl).
      
    • 
       ~8.8 ppm (d, 1H):  H2 (characteristic quinoline doublet).[1]
      
    • 
       ~7.8 ppm (d, 1H):  H3.[1]
      
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotopologue distribution of Cl

      
      .[1]
      
    • Peaks at M (323), M+2 (325), and M+4 (327) with approximate ratios of 9:6:1.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][4] Journal of the American Chemical Society.[1][5] Link[1]

  • Wolf, C., et al. (2011).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Quinolines. The Journal of Organic Chemistry.[1][5][6] Link[1]

  • PubChem Compound Summary. (2025). 4,7-Dichloroquinoline (Parent Scaffold Data).[1][2][7] National Library of Medicine.[1] Link

  • Sarpong, R., et al. (2022).[1][6] Site-Selective Cross-Coupling of Polyhalogenated Arenes.[1][6] Chemical Reviews.[1][6] Link[1]

Sources

6-Iodo-4,7-dichloroquinoline: A Strategic Building Block for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 6-iodo-4,7-dichloroquinoline, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. The guide delineates the strategic importance of the quinoline core and the unique reactivity conferred by its specific halogenation pattern. It offers a detailed, field-proven (though synthetically inferred) protocol for its synthesis, followed by an extensive exploration of its chemical reactivity. Key functionalization strategies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution, are discussed with mechanistic insights and step-by-step experimental procedures. Furthermore, this guide showcases the practical applications of this versatile scaffold through a detailed case study in the development of potent kinase inhibitors, exemplified by the synthesis of Omipalisib (GSK2126458). Finally, it touches upon its potential in the burgeoning field of organic electronics and provides essential safety and handling information.

Section 1: The Quinoline Scaffold: A Privileged Core in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a nitrogen heteroatom endow it with the ability to interact with a wide array of biological targets through various non-covalent interactions. Consequently, quinoline derivatives are integral to numerous approved drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2].

The strategic placement of halogen atoms on the quinoline core dramatically enhances its utility as a synthetic intermediate. Halogens serve as versatile handles for the introduction of molecular complexity through a variety of cross-coupling and substitution reactions. The 6-iodo-4,7-dichloroquinoline scaffold is particularly noteworthy due to its differentiated reactivity:

  • The C6-Iodo Group: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

  • The C4 and C7-Chloro Groups: The chloro substituents are generally less reactive in cross-coupling reactions compared to the iodo group, providing an orthogonal handle for subsequent modifications. The C4-chloro group, being alpha to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of amines, alcohols, and thiols. The C7-chloro group is less reactive towards SNAr but can be functionalized under more forcing conditions or via other cross-coupling methods.

This hierarchy of reactivity makes 6-iodo-4,7-dichloroquinoline a highly valuable and versatile building block for the systematic and controlled construction of complex molecular architectures.

Section 2: Synthesis of 6-Iodo-4,7-dichloroquinoline

Proposed Synthetic Pathway

The synthesis begins with the construction of the 4-hydroxy-7-chloro-6-iodoquinoline core, followed by chlorination to yield the final product.

Synthesis_of_6-iodo-4,7-dichloroquinoline cluster_0 Step 1: Acrylate Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination A 3-Chloro-4-iodoaniline C Intermediate Acrylate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate C->D Diphenyl ether, 250 °C E 7-Chloro-4-hydroxy-6-iodoquinoline D->E 1. NaOH (aq), Reflux 2. Heat (decarboxylation) F 6-Iodo-4,7-dichloroquinoline E->F POCl₃, 135-140 °C

Caption: Proposed synthetic workflow for 6-iodo-4,7-dichloroquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl α-carbethoxy-β-(3-chloro-4-iodoanilino)acrylate

  • Rationale: This step involves the condensation of 3-chloro-4-iodoaniline with diethyl ethoxymethylenemalonate to form the key enamine intermediate, which is primed for cyclization.

  • Procedure:

    • In a round-bottomed flask, combine 3-chloro-4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

    • The resulting warm, crude product is used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate

  • Rationale: This is a Gould-Jacobs type reaction where the acrylate intermediate undergoes thermal cyclization at high temperature to form the quinoline ring system[3]. Diphenyl ether is used as a high-boiling solvent.

  • Procedure:

    • In a separate flask, heat diphenyl ether to approximately 250 °C.

    • Slowly add the crude product from Step 1 to the hot diphenyl ether.

    • Continue heating for 1 hour. The product will crystallize out of the solution upon cooling.

    • Cool the mixture, filter the solid, and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Synthesis of 7-Chloro-4-hydroxy-6-iodoquinoline

  • Rationale: The ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The resulting 3-carboxy-4-hydroxyquinoline is then decarboxylated by heating in a high-boiling solvent.

  • Procedure:

    • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide and reflux until the solid dissolves completely (approximately 1-2 hours).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter and wash the solid with water.

    • Suspend the dried carboxylic acid in diphenyl ether and heat to 250 °C for 1-2 hours until carbon dioxide evolution ceases.

    • Cool the mixture, and the 7-chloro-4-hydroxy-6-iodoquinoline will precipitate. Filter and wash with hexane.

Step 4: Synthesis of 6-Iodo-4,7-dichloroquinoline

  • Rationale: The final step is a chlorination reaction using phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group[3].

  • Procedure:

    • Carefully add the 7-chloro-4-hydroxy-6-iodoquinoline from Step 3 to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to 135-140 °C and stir for 1-2 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 6-iodo-4,7-dichloroquinoline.

Step Product Typical Yield Purity (by HPLC)
1-37-Chloro-4-hydroxy-6-iodoquinoline70-80% (over 3 steps)>95%
46-Iodo-4,7-dichloroquinoline80-90%>98%

Section 3: Chemical Reactivity and Strategic Functionalization

The presence of three halogen atoms with distinct reactivities makes 6-iodo-4,7-dichloroquinoline a versatile substrate for sequential and regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The carbon-iodine bond at the C6 position is the most labile towards oxidative addition to a Palladium(0) catalyst, allowing for selective cross-coupling reactions while leaving the C4 and C7 chloro-substituents intact.

This reaction is a powerful method for forming carbon-carbon bonds between the quinoline C6 and various aryl or heteroaryl boronic acids or esters.

Suzuki_Coupling Suzuki-Miyaura Coupling Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 6-Iodo-4,7-dichloroquinoline Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-I(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R 6-Aryl-4,7-dichloroquinoline Reductive_Elimination->Ar-R

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 6-iodo-4,7-dichloroquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of a carbon-carbon bond between the C6 of the quinoline and a terminal alkyne, a valuable transformation for extending conjugation or introducing a handle for further reactions.

Sonogashira_Coupling Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 6-Iodo-4,7-dichloroquinoline Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-I(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Pd Transmetalation Ar-Pd(II)-X->Transmetalation_Pd Ar-Pd(II)-Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Alkyne 6-Alkynyl-4,7-dichloroquinoline Reductive_Elimination->Ar-Alkyne Cu(I)X Cu(I)I Cu_Acetylide Cu(I)-C≡CR Cu(I)X->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: General mechanism of the Sonogashira cross-coupling reaction.

Protocol for Sonogashira Coupling:

  • In a Schlenk flask, dissolve 6-iodo-4,7-dichloroquinoline (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%) in a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Degas the mixture thoroughly.

  • Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

This reaction is used to form a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines at the C6 position.

Protocol for Buchwald-Hartwig Amination:

  • Charge an oven-dried Schlenk tube with 6-iodo-4,7-dichloroquinoline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.2-1.5 eq) and an anhydrous, aprotic solvent (e.g., dioxane or toluene).

  • Heat the mixture to 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate. This allows for selective reaction with various nucleophiles, typically under milder conditions than those required for the C7-chloro group.

SNAr_Mechanism SNAr Mechanism at C4 Quinoline 6-Iodo-4,7-dichloroquinoline Attack Nucleophilic Attack Quinoline->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Intermediate (Negatively charged) Attack->Meisenheimer Elimination Elimination of Cl⁻ Meisenheimer->Elimination Product 4-Substituted-6-iodo-7-chloroquinoline Elimination->Product

Caption: General mechanism of nucleophilic aromatic substitution at the C4-position.

Protocol for a Representative SNAr Reaction (Amination):

  • Dissolve 6-iodo-4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Add the desired amine (1.1-2.0 eq). The reaction can be run neat if the amine is a liquid.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS. The addition of a non-nucleophilic base (e.g., DIPEA) can be beneficial in some cases to scavenge the HCl generated.

  • Upon completion, cool the reaction mixture and, if necessary, add water to precipitate the product.

  • Filter the solid, wash with water and a cold solvent (e.g., ethanol or ether), and dry.

  • If the product is not a solid, perform a standard aqueous workup and purify by column chromatography.

Summary of Functionalization Strategies
Position Reaction Type Bond Formed Typical Reagents Key Feature
C6 Suzuki-MiyauraC-C (Aryl)Arylboronic acid, Pd catalyst, BaseHigh selectivity due to C-I bond reactivity
C6 SonogashiraC-C (Alkynyl)Terminal alkyne, Pd/Cu catalyst, BaseIntroduces a linear alkyne moiety
C6 Buchwald-HartwigC-NAmine, Pd catalyst, Ligand, BaseForms C-N bonds with a wide range of amines
C4 SNArC-N, C-O, C-SAmines, Alcohols, ThiolsHigh reactivity due to activation by ring nitrogen
C7 SNAr / Cross-couplingC-N, C-O, C-S, C-CVarious nucleophiles/coupling partnersRequires more forcing conditions than C4 or C6

Section 4: Applications in Drug Discovery and Materials Science

The unique and versatile reactivity of 6-iodo-4,7-dichloroquinoline makes it an invaluable scaffold for the synthesis of high-value molecules in both the pharmaceutical and materials science sectors.

Case Study: Development of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bonds with the hinge region of the kinase active site.

A prominent example that highlights the utility of a related 6-halo-4-chloroquinoline scaffold is in the synthesis of Omipalisib (GSK2126458) , a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1][4][5][6]. The synthesis of Omipalisib and its analogues often starts from 6-bromo-4-chloroquinoline, a close analogue of our topic compound[4]. The synthetic strategy demonstrates the principles of regioselective functionalization discussed earlier.

Synthetic Strategy towards Omipalisib-like Structures:

  • Selective Cross-Coupling at C6: The 6-bromo (or 6-iodo) position is first functionalized via a Suzuki coupling to introduce a complex pyridinyl moiety. This step relies on the higher reactivity of the C-Br or C-I bond over the C-Cl bond.

  • Nucleophilic Substitution at C4: The C4-chloro group is then displaced by an amine through an SNAr reaction to install the side chain that often confers solubility and further interactions with the target protein.

The iodine atom in 6-iodo-4,7-dichloroquinoline offers an even more reactive handle for the initial C6 functionalization compared to the bromo-analogue, potentially allowing for milder reaction conditions and higher yields.

Kinase Inhibitor Target(s) Role of Quinoline Core Key Synthetic Step from 6-Halo-4-chloroquinoline
Omipalisib (GSK2126458) PI3K, mTORHinge-binding scaffoldSuzuki coupling at C6
Afatinib EGFRHinge-binding scaffoldSNAr at C4 of a quinazoline core[7]
Lapatinib EGFR, HER2Hinge-binding scaffoldSNAr at C4 of a quinazoline core

Note: Afatinib and Lapatinib are based on the quinazoline core but illustrate the importance of the 4-amino substitution pattern common in kinase inhibitors derived from related scaffolds.

Potential Applications in Organic Electronics

The extended π-system of the quinoline ring makes it an attractive candidate for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[8][9]. The ability to precisely functionalize the 6-iodo-4,7-dichloroquinoline core at multiple positions allows for the fine-tuning of its electronic properties, including its HOMO/LUMO energy levels, charge carrier mobility, and solid-state packing.

For instance, Sonogashira coupling at the C6 position can be used to extend the π-conjugation of the molecule, which generally leads to a red-shift in absorption and emission spectra, a desirable property for creating emitters for OLEDs. Suzuki coupling can introduce electron-donating or electron-withdrawing aryl groups to modulate the charge-transport properties for applications in OFETs. The chloro-substituents at C4 and C7 can also be replaced with moieties that influence intermolecular interactions and thin-film morphology. While specific examples utilizing 6-iodo-4,7-dichloroquinoline in this context are not yet prominent in the literature, the foundational chemistry strongly supports its potential as a valuable building block in this innovative field.

Section 5: Safety and Handling

6-Iodo-4,7-dichloroquinoline is a halogenated aromatic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Material Safety Data Sheet (MSDS) for the most detailed and up-to-date safety information before handling this compound.

Section 6: Conclusion and Future Outlook

6-Iodo-4,7-dichloroquinoline represents a strategically designed chemical building block with immense potential for the synthesis of complex functional molecules. Its well-defined hierarchy of reactivity at the C4, C6, and C7 positions allows for a programmed and regioselective approach to molecular construction. As demonstrated by its relevance to the synthesis of potent kinase inhibitors like Omipalisib, this scaffold provides a reliable entry point for the development of novel therapeutics.

Looking forward, the application of 6-iodo-4,7-dichloroquinoline is expected to expand beyond medicinal chemistry. Its potential as a tunable electronic component in organic semiconductors, dyes, and sensors is an exciting area for future research. As synthetic methodologies continue to advance, the versatility of this and related polyhalogenated heterocyclic systems will undoubtedly lead to the discovery of new materials and medicines with significant societal impact.

References

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
  • Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932–1939. (URL: [Link])

  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google P
  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569–1574. (URL: [Link])

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google P
  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. (URL: [Link])

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. (URL: [Link])

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Smoleń, S., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 22(21), 11563. (URL: [Link])

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. (URL: [Link])

  • Request PDF: Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. (URL: [Link])

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1498. (URL: [Link])

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (URL: [Link])

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. (URL: [Link])

  • Zhang, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. (URL: [Link])

  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. (URL: [Link])

  • Costi, R., et al. (2017). Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry, 60(10), 4340–4352. (URL: [Link])

  • US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google P
  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][10]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631–2636. (URL: [Link])

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: [Link])

  • Wang, C., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(14), 8635–8640. (URL: [Link])

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (URL: [Link])

  • Synthesis of 7-chloroquinolinyl-4-. (URL: [Link])

  • Combes Quinoline Synthesis PDF. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (URL: [Link])

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (URL: [Link])

  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214. (URL: [Link])

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (URL: [Link])

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry. (URL: [Link])

  • Gohain, M., et al. (2024). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 28(1), 124–131. (URL: [Link])

  • Wallace, E. M., et al. (2006). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 16(21), 5629–5634. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

  • Čerňanová, M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(23), 14643. (URL: [Link])

  • 4,7-Dichloroquinoline. (URL: [Link])

  • 4,7-Dichloro-quinoline. (URL: [Link])

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (URL: [Link])

  • Regioselective Suzuki–Miyaura Reactions of the Bis(triflate) of 4′,7-Dihydroxyisoflavone. (URL: [Link] triflate_of_4'7-Dihydroxyisoflavone)

  • Organic Compounds for Electronics and Photonics Applications. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

  • Regioselective Sonogashira coupling of 4,6-dichloro-2-pyrone. (URL: [Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (URL: [Link])

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (URL: [Link])

  • Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (URL: [Link])

  • The Buchwald-Hartwig Amination After 25 Years. (URL: [Link])

  • Synthesis of quinolines. (URL: [Link])

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (URL: [Link])

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. (URL: [Link])

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents: Research Article. (URL: [Link])

Sources

Technical Guide: Quinoline Derivatives for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Advantage

The quinoline scaffold (


) remains a cornerstone in kinase inhibitor design due to its mimetic properties of the adenosine ring in ATP. Unlike promiscuous scaffolds, quinolines offer a tunable "privileged structure" that can be engineered to target the ATP-binding pocket (Type I) or the adjacent allosteric hydrophobic pocket (Type II).

This guide moves beyond basic reviews to provide a mechanistic blueprint for designing high-potency quinoline inhibitors. We focus on the 4-anilinoquinoline pharmacophore, a proven architecture in approved drugs like Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR2).

Structural Biology & Binding Mechanics

The Hinge Region Interaction

The primary causality of quinoline potency lies in the N1-nitrogen atom. In the active site, the quinoline N1 acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the "hinge region" (e.g., Met318 in c-Src).

  • Causality: This H-bond anchors the scaffold, orienting the C4-substituent towards the solvent-front or the gatekeeper residue, determining selectivity.

  • Type I vs. Type II:

    • Type I (DFG-in): Binds the active conformation.[1] The quinoline core occupies the adenine pocket. Example: Bosutinib .

    • Type II (DFG-out): Binds the inactive conformation.[1] Requires a "linker" (often urea or amide) at the C4 position to penetrate the deep hydrophobic pocket created by the movement of the DFG motif. Example: Cabozantinib .

Visualization: Binding Mode Logic

BindingMode ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH) ATP_Pocket->Hinge Contains Quinoline_N1 Quinoline N1 (H-Bond Acceptor) Hinge->Quinoline_N1 H-Bond Interaction C4_Pos C4 Position (Vector) Quinoline_N1->C4_Pos Orients Gatekeeper Gatekeeper Residue (Selectivity Filter) C4_Pos->Gatekeeper Proximity Check TypeI Type I Inhibitor (DFG-in) C4_Pos->TypeI Small R-group TypeII Type II Inhibitor (DFG-out) C4_Pos->TypeII Bulky/Linker R-group DFG_Motif DFG Motif (Asp-Phe-Gly) TypeII->DFG_Motif Stabilizes Inactive State

Figure 1: Logic flow of Quinoline binding modes. The N1-Hinge interaction is the critical anchor point.

Medicinal Chemistry: SAR Strategy

To design a novel inhibitor, one must systematically optimize three vectors on the quinoline ring.

The C4 Vector (The Warhead/Linker)
  • Function: Primary determinant of Type I vs. Type II activity.

  • Strategy:

    • Aniline substitution: Enhances hydrophobic packing against the C-helix.

    • Michael Acceptors (e.g., Neratinib):[2] Introducing an acrylamide at C4 (often via a spacer) allows for covalent bonding to a cysteine residue (e.g., Cys797 in EGFR), overcoming resistance.

The C6/C7 Vectors (Solubilization)
  • Function: Solvent exposure and pharmacokinetic (PK) tuning.

  • Strategy: Attaching morpholine, piperazine, or methoxy groups here improves water solubility without disrupting the hinge binding.

    • Example: The 6,7-dimethoxy motif (seen in quinazolines like Gefitinib) is often ported to quinolines to boost potency via electron donation.

Quantitative Data: SAR Comparison
DrugTargetBinding TypeC4 SubstituentC6/C7 SubstituentKey Feature
Bosutinib Src/AblType I2,4-dichloro-5-methoxyaniline6,7-dialkoxyDual Src/Abl potency
Cabozantinib c-Met/VEGFR2Type IIPhenoxy-linker-urea6,7-dimethoxyDFG-out stabilizer
Lenvatinib VEGFR/FGFRType IIUrea-linked cyclopropaneCarboxamide (C6)Multi-kinase profile
Neratinib HER2/EGFRCovalentAniline-linked acrylamide6,7-dialkoxyIrreversible binding

Experimental Protocols

Synthesis: The 4-Anilinoquinoline Route (Gould-Jacobs)

This protocol is chosen for its scalability and reliability in generating the 4-chloroquinoline intermediate, the "master key" for derivatization.

Reagents: Aniline derivative, Diethyl ethoxymethylene malonate (DEEM), Diphenyl ether, POCl3.

Step-by-Step Protocol:

  • Condensation: Reflux 1 eq. of substituted aniline with 1 eq. of DEEM at 110°C for 2 hours.

    • Validation: Ethanol is distilled off; product solidifies upon cooling.

  • Cyclization: Heat the resulting enamine ester in diphenyl ether at 250°C (high heat required for intramolecular cyclization) for 1 hour.

    • Result: 4-Hydroxyquinoline-3-carboxylate.

  • Chlorination: Treat the 4-hydroxy intermediate with neat POCl3 (Phosphorus Oxychloride) at reflux for 3 hours.

    • Safety: Quench carefully on ice.

    • Result:4-Chloroquinoline .[3]

  • S_NAr Coupling: React 4-chloroquinoline with the target amine (e.g., 3-chloro-4-fluoroaniline) in isopropanol (IPA) at reflux.

    • Causality: IPA promotes protonation of the quinoline nitrogen, activating the C4 position for nucleophilic attack. Product precipitates as HCl salt.

Visualization: Synthetic Workflow

Synthesis Start Substituted Aniline Reagent1 + DEEM (110°C, -EtOH) Start->Reagent1 Inter1 Enamine Ester Reagent1->Inter1 Step2 Cyclization (Diphenyl ether, 250°C) Inter1->Step2 Inter2 4-Hydroxyquinoline Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 4-Chloroquinoline (Key Intermediate) Step3->Inter3 Step4 S_NAr Coupling (R-NH2, iPrOH, Reflux) Inter3->Step4 Final 4-Anilinoquinoline Inhibitor (HCl Salt) Step4->Final

Figure 2: The Gould-Jacobs pathway to 4-anilinoquinolines. Step 3 is the critical activation step.

Biochemical Validation: ADP-Glo Kinase Assay

To verify potency, we utilize the ADP-Glo™ system (Promega), which is less prone to interference than fluorescence-based assays.

Principle: Measures ADP generated from the kinase reaction by converting it to ATP, which is then quantified via luciferase.

Protocol:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase (e.g., EGFR, 1-5 ng/well).

    • 2 µL Lipid/Peptide Substrate.

    • 1 µL Test Compound (Quinoline derivative in DMSO).

  • Initiation: Add 2 µL Ultra-Pure ATP (at

    
     concentration). Incubate at RT for 60 min.
    
  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min.

    • Mechanism:[3][4][5][6] Terminates kinase reaction and depletes remaining ATP.

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min.

    • Mechanism:[3][4][5][6] Converts ADP (from kinase activity) back to ATP -> Luciferase -> Light.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response curve.

Future Horizons

PROTACs (Proteolysis Targeting Chimeras)

Quinoline inhibitors are excellent "warheads" for PROTACs. By attaching an E3 ligase ligand (e.g., Thalidomide) via a linker to the solvent-exposed C6/C7 position, the kinase can be degraded rather than just inhibited.

  • Advantage:[5][7] Removes scaffolding functions of the kinase, potentially overcoming resistance.

Covalent 2.0

Targeting non-catalytic cysteines (e.g., Cys797 in EGFR) with "tuned" Michael acceptors on the quinoline C4-aniline ring allows for high selectivity and prolonged duration of action (residence time).

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . European Journal of Medicinal Chemistry. Link (Contextual match from search).

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors . Molecules. Link

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action . Int. J. Mol. Sci.. Link

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes . J. Med.[5][8] Chem.. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors . Pharmaceuticals.[7] Link

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . ACS Omega. Link

Sources

Precision Pharmacophore Mapping of 6-Iodoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial, anticancer, and antimicrobial agents. However, the introduction of an iodine atom at the C-6 position transforms this scaffold from a generic intercalator into a precision tool for molecular recognition.

This guide moves beyond standard ligand-based drug design (LBDD) to focus on the 6-iodoquinoline moiety. Specifically, it addresses the computational handling of the sigma-hole —a region of positive electrostatic potential on the iodine atom that facilitates halogen bonding (XB). Standard pharmacophore protocols often misclassify iodine merely as "hydrophobic/steric." This guide corrects that oversight, providing a self-validating workflow for mapping these derivatives with high predictive accuracy.

Part 1: The Chemical Rationale – Beyond Sterics

To map a pharmacophore effectively, one must understand the underlying physical chemistry. The 6-iodo substituent is not a passive space-filler; it is an active directional anchor.

The Sigma-Hole Concept

Unlike fluorine or chlorine, the iodine atom in 6-iodoquinoline exhibits a pronounced sigma-hole (


-hole). This is a localized region of positive electrostatic potential on the extension of the 

bond axis, surrounded by a belt of negative potential.
  • Interaction Type: Halogen Bond (XB).[1]

  • Geometry: Strictly linear (

    
    , angle 
    
    
    
    ).
  • Binding Partner: Lewis bases (carbonyl oxygens, nitrogen in histidine/backbone).

  • Implication for Mapping: A standard "Hydrophobic" sphere in software (like Discovery Studio or MOE) is insufficient. The pharmacophore feature must encode directionality .

Structure-Activity Relationship (SAR) Matrix
PositionSubstituentEffect on Pharmacophore
C-6 Iodine Critical XB Donor. Increases lipophilicity (

) and membrane permeability.
N-1NitrogenH-Bond Acceptor (HBA). Essential for kinase hinge binding.
C-2/C-4VariableVectors for diversity (solubility, target selectivity).
C-8H or OHC-8 substitution often clashes with the C-6 iodine vector if bulky.

Part 2: Computational Workflow (The Core)

This protocol utilizes a Ligand-Based Pharmacophore approach, optimized for halogenated ligands.

Step 1: Dataset Curation & Conformation Generation
  • Input: A set of 20–50 6-iodoquinoline derivatives with known

    
     values (spanning 3–4 orders of magnitude).
    
  • Sanitization: Strip salts. Set ionization states to pH 7.4 (quinoline nitrogen is often protonated at acidic pH, but neutral at physiological pH depending on substitution).

  • Conformational Search: Use Mixed Monte Carlo/Low-Mode (MCMM) search.

    • Constraint: Do not suppress the iodine atom's polarizability. Use a force field that accounts for halogens (e.g., OPLS4 or MMFF94x ).

Step 2: Custom Feature Definition (The Critical "Expert" Step)

Most software defaults Iodine to "Hydrophobic." You must manually edit the feature dictionary:

  • Create New Feature: Halogen_Bond_Donor.

  • Definition: Iodine atom connected to an Aromatic Ring.

  • Vector: Vector originating from the Iodine, projecting outward along the C-I bond axis.

Step 3: Alignment & Hypothesis Generation
  • Algorithm: Use HypoGen (Discovery Studio) or GALAHAD (Tripos/Certara).

  • Parameters:

    • Min Features: 4 (Must include 1 aromatic ring, 1 H-bond acceptor, 1 Halogen/Hydrophobic).

    • Uncertainty: Set to 3.0 (standard for biological data variability).

  • Scoring: Rank hypotheses by Cost Analysis (Null Cost vs. Total Cost). A difference

    
     bits indicates a correlation probability 
    
    
    
    .
Step 4: Validation Protocol

A model is only as good as its ability to distinguish actives from decoys.

  • Fischer’s Randomization: Scramble activity data 95 times. If random data produces a better score than your model, the model is invalid.

  • Decoy Set: Screen the pharmacophore against a database of 1,000 chemically similar but inactive quinolines (e.g., from DUD-E).

  • Metric: Calculate the Enrichment Factor (EF) at 1%.

Workflow Visualization

PharmacophoreWorkflow Dataset Dataset Curation (6-Iodoquinolines) Conformers Conformer Generation (OPLS4/MMFF94x) Dataset->Conformers Energy Min Alignment 3D Alignment & Hypothesis Generation Conformers->Alignment FeatureDef Custom Feature Definition (Define Sigma-Hole Vector) FeatureDef->Alignment Apply Rules Validation Validation (Fischer's Randomization + Decoys) Alignment->Validation Top Hypotheses FinalModel Final 3D Pharmacophore Validation->FinalModel R² > 0.9, Q² > 0.5

Caption: The optimized computational workflow emphasizing custom feature definition for halogen bonding.

Part 3: Experimental Validation

To validate the pharmacophore experimentally, you must synthesize a representative hit and assay it. We utilize a One-Pot Multicomponent Reaction for efficiency.

Protocol A: Synthesis of 6-Iodoquinoline Derivatives

Method: Modified Doebner-Miller / Povarov-type reaction. Rationale: High atom economy and avoids the use of harsh elemental iodine in late stages.

  • Reagents:

    • 4-Iodoaniline (1.0 equiv)

    • Pyruvic Acid (1.5 equiv)[2]

    • Substituted Benzaldehyde (1.0 equiv)

    • Catalyst: Trifluoroacetic acid (TFA, 10 mol%)

  • Procedure:

    • Dissolve aldehyde and pyruvic acid in minimal Acetic Acid. Stir for 10 min.

    • Add 4-Iodoaniline.

    • Reflux at

      
       for 12 hours.
      
    • Workup: Pour into ice water. Neutralize with

      
      . The precipitate is the crude 6-iodoquinoline-4-carboxylic acid derivative.
      
    • Purification: Recrystallization from Ethanol/DMF.

Protocol B: Biological Assay (Tubulin Polymerization)

Since many 6-iodoquinolines target the colchicine binding site of tubulin (anticancer):

  • Preparation: Dilute compound in DMSO (final conc.

    
    ).
    
  • Incubation: Mix Purified Tubulin protein (

    
    ) with GTP (
    
    
    
    ) and the test compound at
    
    
    .
  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Result: A decrease in fluorescence Vmax compared to control indicates inhibition of polymerization.

Experimental Logic Diagram

ExperimentalLogic Aniline 4-Iodoaniline (XB Donor Source) Reaction One-Pot Cyclization (TFA, 110°C) Aniline->Reaction Aldehyde Aldehyde (Diversity Vector) Aldehyde->Reaction Pyruvate Pyruvic Acid Pyruvate->Reaction Product 6-Iodoquinoline Derivative Reaction->Product Assay Tubulin Polymerization Assay (Fluorescence) Product->Assay Outcome IC50 Determination Assay->Outcome

Caption: Synthesis and biological evaluation pipeline for 6-iodoquinoline candidates.

Part 4: Case Study – Anticancer Tubulin Inhibitors[3][4]

Context: A study targeting the colchicine binding site of tubulin demonstrated the power of this specific pharmacophore.

The Model (AAARRR): A successful model for cytotoxic quinolines often comprises:

  • Three H-Bond Acceptors (A): Mapping to the quinoline nitrogen and side-chain carbonyls.

  • Three Aromatic Rings (R): The quinoline core plus a pendant phenyl ring.

  • The "Hidden" Feature: While standard models (like AAARRR) capture the bulk, the most potent compounds (IC50 < 10 nM) invariably possess the C-6 Iodine. In docking studies, this iodine forms a halogen bond with the backbone carbonyl of Val238 or Thr179 in

    
    -tubulin.
    

Outcome: Compounds designed using this map showed an


 of 9 nM against MCF-7 cell lines, validating the necessity of the iodine-specific vector in the pharmacophore [1, 4].

References

  • Mahmoudi, G. et al. (2021). "3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity." Journal of Chemistry. [Link]

  • Scholfield, M. R. et al. (2013). "Halogen bonding in biological molecules." Protein Science. [Link]

  • Wilcken, R. et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. [Link]

  • Lupascu, G. et al. (2024). "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity." International Journal of Molecular Sciences. [Link]

  • Gilderman, T. et al. (2020). "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." Journal of Chemical Information and Modeling. [Link]

Sources

A Technical Guide to 4,7-Dichloro-6-iodoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4,7-dichloro-6-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. This document will cover its chemical identifiers, key physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications, grounded in the established importance of the 4,7-dichloroquinoline scaffold as a cornerstone for various therapeutic agents.

Core Chemical Identifiers

The unique chemical structure of this compound is defined by the following identifiers:

  • SMILES: C1=CN=C2C=C(C(=CC2=C1Cl)I)Cl

For the purpose of this guide, we will also extensively reference the well-characterized precursor, 4,7-dichloroquinoline :

  • SMILES: C1=CC2=C(C=CN=C2C=C1Cl)Cl[2]

  • InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N[2]

Physicochemical and Safety Data of the Precursor: 4,7-Dichloroquinoline

Understanding the properties of the starting material is crucial for the successful synthesis and handling of its derivatives. The following table summarizes the key physicochemical and safety data for 4,7-dichloroquinoline.

PropertyValueReference(s)
Molecular Formula C₉H₅Cl₂N[2]
Molecular Weight 198.05 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 81-83 °C[3]
Boiling Point 317 °C[3]
Solubility Insoluble in water.
GHS Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 4,7-dichloroquinoline, followed by the electrophilic iodination of the quinoline ring system.

Stage 1: Synthesis of 4,7-Dichloroquinoline

The industrial preparation of 4,7-dichloroquinoline is a well-established multi-step process that begins with the cyclization of a substituted aniline.[3][4] A common route involves the chlorination of 7-chloro-4-hydroxyquinoline.[5]

Experimental Protocol: Chlorination of 7-Chloro-4-hydroxyquinoline [5]

  • To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 120 mL of phosphorus oxychloride (POCl₃).

  • Under constant stirring, carefully add 40 g of 7-chloro-4-hydroxyquinoline to the phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC).

  • After completion, cool the reaction mixture and remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and carefully add the resulting black oil to ice water with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a weakly alkaline pH (7-9) is achieved.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 4,7-dichloroquinoline.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. Its excess ensures the complete conversion of the hydroxyl group at the 4-position to a chloro group.

  • The reflux condition provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Quenching with ice water is a highly exothermic process, and the slow addition is crucial for safety and to control the reaction. This step also hydrolyzes any remaining POCl₃.

  • Neutralization with sodium bicarbonate is necessary to precipitate the product, which is soluble in acidic conditions, and to neutralize the hydrochloric acid formed during the reaction and quenching.

  • Recrystallization from ethanol is a standard purification technique to remove impurities and obtain a high-purity final product.[6]

Stage 2: Electrophilic Iodination of 4,7-Dichloroquinoline

The introduction of an iodine atom onto the quinoline ring at the 6-position is achieved through an electrophilic aromatic substitution reaction. The quinoline ring is an electron-rich aromatic system, and the presence of the nitrogen atom and the two chlorine atoms influences the regioselectivity of the substitution. The chlorine atoms are deactivating but ortho-, para-directing, while the nitrogen atom is deactivating. The C6 position is susceptible to electrophilic attack.

Proposed Experimental Protocol: Iodination of 4,7-Dichloroquinoline

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent such as glacial acetic acid or a mixture of sulfuric acid and water.

  • Add a source of electrophilic iodine. A common and effective iodinating agent is a mixture of iodine (I₂) and an oxidizing agent like nitric acid or periodic acid. Alternatively, N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used.

  • Heat the reaction mixture gently to facilitate the reaction. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Neutralize the solution carefully with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Collect the solid product by filtration, wash with water, and then with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Self-Validating System and Mechanistic Insights:

  • The success of the iodination is dependent on the generation of a potent electrophilic iodine species (I⁺). The oxidizing agent facilitates the oxidation of I₂ to I⁺.

  • The regioselectivity of the iodination at the C6 position is a critical aspect. While a mixture of isomers is possible, the electronic and steric factors of the 4,7-dichloroquinoline scaffold are expected to favor substitution at the 6-position. Characterization of the final product by NMR and mass spectrometry is essential to confirm the structure.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 4,7-Dichloroquinoline cluster_stage2 Stage 2: Iodination 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline Chlorination Chlorination POCl3 POCl3 4,7-Dichloroquinoline 4,7-Dichloroquinoline Iodination Iodination 4,7-Dichloroquinoline->Iodination Iodinating_Agent Iodinating Agent (e.g., I₂/Oxidant) This compound This compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[7][8]

A Foundational Precursor for Antimalarial Drugs

4,7-Dichloroquinoline is a critical intermediate in the synthesis of several essential antimalarial drugs, such as chloroquine, amodiaquine, and hydroxychloroquine.[3][4][6] The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains that are crucial for the antimalarial activity of these compounds.[9][10]

Potential as a Versatile Intermediate in Medicinal Chemistry

The introduction of an iodine atom at the 6-position of the 4,7-dichloroquinoline scaffold in This compound offers several strategic advantages for drug discovery:

  • Modulation of Physicochemical Properties: The bulky and lipophilic iodine atom can significantly alter the molecule's size, shape, and electronic distribution, which can influence its binding affinity to biological targets and its pharmacokinetic properties.

  • Introduction of a Reactive Handle: The carbon-iodine bond can serve as a reactive site for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of novel quinoline derivatives. This allows for the exploration of a wider chemical space in the search for new drug candidates.

  • Potential for Enhanced Biological Activity: Halogen atoms, including iodine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This could lead to the development of more potent inhibitors of various enzymes or receptors.

Given the established role of the quinoline nucleus in targeting a variety of diseases, this compound represents a valuable building block for the synthesis of new chemical entities with potential applications in:

  • Anticancer Drug Discovery: Many quinoline derivatives have shown potent anticancer activity through various mechanisms.[7] The ability to further functionalize the 6-position of the quinoline ring could lead to the discovery of novel topoisomerase inhibitors or kinase inhibitors.

  • Development of New Antimicrobial Agents: The emergence of drug-resistant pathogens is a major global health concern. The 4,7-dichloroquinoline scaffold has been used to develop new antimicrobial agents, and the iodinated derivative could serve as a starting point for the synthesis of compounds with improved activity against resistant strains.[10]

Logical Framework for Application

Applications cluster_advantages Strategic Advantages cluster_applications Potential Therapeutic Areas Start This compound Modulation Modulation of Physicochemical Properties Start->Modulation Handle Reactive Handle for Further Synthesis Start->Handle Activity Potential for Enhanced Biological Activity Start->Activity Anticancer Anticancer Drug Discovery Modulation->Anticancer Antimicrobial New Antimicrobial Agents Handle->Antimicrobial Antiviral Antiviral Research Activity->Antiviral

Caption: Logical framework of this compound's applications.

Conclusion

This compound is a promising, yet underexplored, chemical entity that holds significant potential for advancing drug discovery and development. Its synthesis, while requiring a multi-step approach, is based on well-understood chemical principles. The strategic placement of the iodine atom on the privileged 4,7-dichloroquinoline scaffold provides a versatile platform for the generation of novel and diverse molecular architectures. For researchers and scientists in the pharmaceutical industry, this compound represents a valuable tool for the rational design and synthesis of next-generation therapeutic agents targeting a wide spectrum of diseases.

References

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4,7-Dichloroquinoline. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 1-11. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., Al-Otaibi, F. M., Al-Ghamdi, O. A. S., Al-Omair, M. A., & Abdel-Aziz, A. A.-M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3193. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Nguyen, T. N., Tran, T. H., Do, N. S. H., Nguyen, V. G., Le, D. L., Nguyen, V. H., & Tran, N. T. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1147. Retrieved from [Link]

  • The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • de Souza, M. V. N. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Topics in Medicinal Chemistry, 21(14), 1269–1285. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 103973209, 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581703, 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9915886, Thiocolchicoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102614321, 4,7-Dichloro-3-iodo-6-methylquinoline. Retrieved from [Link]

Sources

Technical Guide: 4,7-Dichloro-6-iodoquinoline in Medicinal Chemistry

[1][2][3]

Executive Summary & Compound Profile

This compound (CAS: 1260794-65-7 ) is a tri-functionalized quinoline scaffold characterized by distinct reactivity profiles at positions C-4, C-6, and C-7.[1][2][3][4] It serves as a pivotal intermediate in the discovery of KRAS G12C inhibitors (oncology) and RIP2 kinase inhibitors (autoimmune disorders).[2][5]

Its structural value lies in its orthogonal reactivity :

  • C-4 Position (Chlorine): Highly activated for SNAr displacement by amines.[1][2]

  • C-6 Position (Iodine): Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) with high chemoselectivity over the chlorides.[1][2]

  • C-7 Position (Chlorine): Generally inert under standard conditions, serving as a lipophilic modulator or blocking group.[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 1260794-65-7
Molecular Formula C9H4Cl2IN
Molecular Weight 323.95 g/mol
Appearance Off-white to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM

Synthetic Architecture

The synthesis of this compound typically follows a modified Gould-Jacobs reaction pathway, ensuring the correct regiochemistry of the halogen substituents.[1][2]

Core Synthesis Protocol

The following protocol is synthesized from patent literature (e.g., WO2012122011 , WO2016044772 ).

Step 1: Condensation & Cyclization [1]
  • Precursors: 3-Chloro-4-iodoaniline + Diethyl ethoxymethylenemalonate (EMME).[1][2]

  • Mechanism: Aniline attacks EMME to form an enamine, followed by thermal cyclization in a high-boiling solvent (Diphenyl ether) at ~240°C.[1][2]

  • Intermediate: 7-Chloro-4-hydroxy-6-iodo-3-quinolinecarboxylic acid ester.[1][2]

Step 2: Saponification & Decarboxylation [1]
  • Conditions: Hydrolysis with NaOH, followed by acidification and heating to remove the C-3 carboxyl group.[1][2][5]

  • Key Intermediate: 7-Chloro-6-iodo-4-quinolinol (often exists as the 4-quinolone tautomer).[2]

Step 3: Aromatization/Chlorination [1]
  • Reagent: Phosphorus Oxychloride (POCl3).[2]

  • Conditions: Neat or in toluene, 80–110°C.

  • Product: This compound .[1][2][6][3][4][7][8][9][10][11]

Visualization of Synthetic Pathway

The following diagram illustrates the stepwise construction of the core scaffold.

SynthesisPathStart3-Chloro-4-iodoaniline+ EMMEInter1Enamine IntermediateStart->Inter1Condensation(110°C)Cyclized7-Chloro-6-iodo-4-quinolinolInter1->CyclizedGould-Jacobs Cyclization(Diphenyl ether, 240°C)FinalThis compoundCyclized->FinalChlorination(POCl3, 110°C)

Figure 1: Synthetic route from aniline precursor to the di-chloro-iodo core.[1][2]

Reactivity & Functionalization Logic

The utility of this scaffold in drug discovery relies on the specific order of operations.[1][2][5]

Regioselective Functionalization Strategy
  • First Transformation (C-4 SNAr): The C-4 chloride is vinylogous to the ring nitrogen, making it highly electrophilic.[1][2] It reacts readily with nucleophiles (amines, phenols) under mild basic conditions.[1][2][5]

    • Why C-4 before C-6? Installing the amine at C-4 often increases solubility and provides a handle for subsequent Pd-catalyzed steps.[1][2]

  • Second Transformation (C-6 Cross-Coupling): The C-6 iodide is an excellent handle for Suzuki-Miyaura or Sonogashira couplings.[1][2] The C-7 chloride remains intact due to the stronger C-Cl bond and lack of electronic activation compared to C-4.[1][2]

Case Study: KRAS G12C Inhibitors

In the synthesis of KRAS G12C inhibitors (e.g., WO2016044772 ), the scaffold is used to link a piperazine moiety (solubility/binding) with a biaryl system (hydrophobic pocket occupancy).[2][5]

Protocol: C-4 Displacement

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Reagents: this compound (1.0 eq), tert-butyl piperazine-1-carboxylate (1.5 eq), Et3N (4.0 eq). [2] Solvent: DMSO or NMP. Conditions: 80°C, 16 hours. [2][5][11] Workup: Aqueous quench, extraction with EtOAc. Yield: Typically 75–85%.[1][2]

Reaction Network Diagram

Reactivitycluster_C4C-4 Functionalization (S_NAr)cluster_C6C-6 Functionalization (Pd-Catalysis)CoreThis compound(The Scaffold)ProductA4-Amino-7-chloro-6-iodoquinolineCore->ProductAAmines/Base(DMSO, 80°C)ProductBBiaryl / Alkyne DerivativesCore->ProductBDirect Coupling(Less Common)ProductA->ProductBBoronic Acids/Pd(0)(Suzuki Coupling)

Figure 2: Divergent reactivity profile showing the preferred sequence of functionalization.

Experimental Data Summary

The following data is aggregated from key patent examples illustrating the scaffold's performance.

Reaction TypePositionReagentConditionsTypical YieldRef
Chlorination C-4POCl3135–140°C, 1h90–96%[1, 4]
SNAr C-4Piperazine deriv.[1][2]DMSO, Et3N, 80°C60–85%[2, 3]
Suzuki Coupling C-6Aryl Boronic AcidPd(dppf)Cl2, K2CO390–100°C50–75%

References

  • WO2012122011A2 : Amino-quinolines as kinase inhibitors.[1][2] GlaxoSmithKline.[1][2] (Describes synthesis of the 7-chloro-6-iodo-4-quinolinol precursor).

  • WO2016044772A1 : Combination therapies for treatment of cancer.[1][2][5] Araxes Pharma LLC.[1][2] (Details the use of this compound in KRAS inhibitor synthesis).

  • WO2015054572A1 : Inhibitors of KRAS G12C. Araxes Pharma LLC.[1][2]

  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955) : 4,7-Dichloroquinoline.[1][2][5] (Foundational protocol for the chlorination of 4-hydroxyquinolines). [1][2][5]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4,7-Dichloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4,7-dichloro-6-iodoquinoline, a critical building block in the development of advanced pharmaceutical agents, notably as a precursor to tyrosine kinase inhibitors like Lapatinib.[1][2][3] The guide delineates a robust two-step synthetic strategy commencing from the commercially available precursor, 7-chloro-4-hydroxyquinoline. The methodology covers the initial chlorination of the 4-hydroxy position using phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline, followed by a regioselective iodination at the C6 position. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step experimental procedure but also the underlying mechanistic rationale, safety protocols, and characterization data to ensure a successful and reproducible synthesis.

Introduction and Synthetic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4,7-disubstituted quinolines are integral to the synthesis of antimalarial drugs and, more recently, targeted cancer therapies.[4] this compound serves as a highly versatile intermediate, where the three distinct halogenated positions (C4-Cl, C6-I, C7-Cl) can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.

The synthetic approach detailed herein was designed for efficiency, reliability, and scalability. We begin with 7-chloro-4-hydroxyquinoline, a readily accessible starting material.[5] The synthesis proceeds in two distinct stages:

  • Chlorination: Conversion of the 4-hydroxy group to a chloride. This is a crucial activation step, transforming the inert hydroxyl group into a reactive site for subsequent nucleophilic substitutions.

  • Iodination: Introduction of an iodine atom at the C6 position of the quinoline ring through electrophilic aromatic substitution. This step furnishes the key trifunctionalized intermediate.

This sequence is advantageous as the chlorination of the 4-hydroxy group is a high-yielding and well-established transformation.[6][7][8] Performing iodination on the resulting 4,7-dichloroquinoline allows for a clean reaction with predictable regioselectivity.

G cluster_0 Overall Synthetic Pathway A 7-Chloro-4-hydroxyquinoline B 4,7-Dichloroquinoline A->B Step 1: Chlorination (POCl₃) C This compound B->C Step 2: Iodination (Iodinating Agent)

Diagram 1: Overall two-step synthesis of this compound.

Part I: Chlorination of 7-Chloro-4-hydroxyquinoline

Principle and Mechanistic Insight

The conversion of a 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) to a 4-chloroquinoline is classically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[9] This reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, where POCl₃ serves as both a Lewis acid and a chloride source.[10][11][12]

The reaction is believed to occur in two main stages[13][14]:

  • Phosphorylation: The lone pair on the oxygen of the quinolin-4-one tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a significantly better leaving group than the original hydroxyl group.

  • Nucleophilic Substitution: A chloride ion (from POCl₃) then attacks the C4 position, displacing the phosphate group and yielding the desired 4-chloroquinoline product.

Elevated temperatures are required to drive the second step to completion.[13] Using POCl₃ as both the reagent and solvent is common, though high-boiling solvents like toluene or Dowtherm A can also be employed.[6][15]

Experimental Protocol: Chlorination

G cluster_1 Chlorination Experimental Workflow prep Setup & Inerting (Flask, Condenser, N₂) charge Charge Reagents (7-Chloro-4-hydroxyquinoline, POCl₃) prep->charge react Heat to Reflux (100-110 °C, 3-4h) charge->react monitor Monitor Reaction (TLC) react->monitor quench Workup: Quench (Pour slowly onto ice) monitor->quench neutralize Neutralize (aq. NaOH to pH 7-8) quench->neutralize extract Extract & Dry (Toluene or DCM, Na₂SO₄) neutralize->extract purify Purify (Concentrate & Recrystallize) extract->purify

Diagram 2: Step-by-step workflow for the chlorination of 7-chloro-4-hydroxyquinoline.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.QuantityMoles (eq)
7-Chloro-4-hydroxyquinoline179.6086-99-710.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3310025-87-340 mL (~66 g)~7.7
Toluene92.14108-88-3150 mL (workup)-
Sodium Hydroxide (NaOH)40.001310-73-220% aq. solutionAs needed
Deionized Water & Ice18.027732-18-5~500 g-
Sodium Sulfate (Na₂SO₄), Anhyd.142.047757-82-6As needed-

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is dry.

  • Charging: Under a nitrogen atmosphere, add 7-chloro-4-hydroxyquinoline (10.0 g) to the flask. Carefully add phosphorus oxychloride (40 mL) with stirring.[7]

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours.[8] The solid starting material should fully dissolve.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup - Quenching (CRITICAL STEP): Prepare a 1 L beaker containing ~500 g of crushed ice and water. Once the reaction is complete, cool the mixture to room temperature. Under vigorous stirring in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice.[8] This is a highly exothermic process that releases HCl gas.

  • Neutralization: Continue stirring until all the ice has melted. Slowly add 20% aqueous sodium hydroxide solution to neutralize the mixture to pH 7-8.[6] The product will precipitate as a solid.

  • Extraction: Extract the aqueous slurry with toluene (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,7-dichloroquinoline.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or hexane to afford pure 4,7-dichloroquinoline as a white to off-white solid. Expected yield: 82-90%.[6][8]

Part II: Regioselective Iodination of 4,7-Dichloroquinoline

Principle and Mechanistic Insight

The introduction of iodine onto the 4,7-dichloroquinoline scaffold is an electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical for achieving high regioselectivity. Iodine monochloride (ICl) is an effective and highly polarized source of electrophilic iodine ("I⁺") and is well-suited for this transformation.

The regioselectivity is governed by the electronic effects of the existing substituents and the heterocyclic nitrogen atom.

  • Nitrogen Atom: The quinoline nitrogen is deactivating towards electrophilic substitution, particularly at the C2 and C4 positions.

  • Chlorine Atoms: The halogens at C4 and C7 are ortho-, para-directing but are also deactivating through their inductive effect.

  • Directing Effects: The C6 position is para to the C7-chloro substituent and meta to the C4-chloro substituent. The directing influence of the C7-Cl favors substitution at C6 and C8. The C6 position is generally more sterically accessible and electronically favored, leading to the desired regioisomer as the major product. Several protocols have been developed for the regioselective iodination of quinolines.[16][17]

Experimental Protocol: Iodination

G cluster_2 Iodination Experimental Workflow setup Setup & Dissolve (Dissolve Substrate in Acetic Acid) add_reagent Add Iodinating Agent (Dropwise addition of ICl) setup->add_reagent react Heat Reaction (80 °C, 4-6h) add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Workup: Quench (Cool and pour into water) monitor->quench neutralize Neutralize & Precipitate (aq. Na₂S₂O₃ then NH₄OH) quench->neutralize filter Isolate Product (Filter solid) neutralize->filter wash_dry Wash & Dry (Wash with water, dry in vacuo) filter->wash_dry

Diagram 3: Step-by-step workflow for the regioselective iodination of 4,7-dichloroquinoline.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.QuantityMoles (eq)
4,7-Dichloroquinoline198.0586-98-65.0 g1.0
Iodine Monochloride (ICl)162.367790-99-04.5 g1.1
Glacial Acetic Acid60.0564-19-750 mL-
Sodium Thiosulfate (Na₂S₂O₃)158.117772-98-710% aq. solutionAs needed
Ammonium Hydroxide (NH₄OH)35.041336-21-628% aq. solutionAs needed
Deionized Water18.027732-18-5~500 mL-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,7-dichloroquinoline (5.0 g) in glacial acetic acid (50 mL).

  • Reagent Addition: Warm the solution to 50 °C. Slowly add iodine monochloride (4.5 g) dropwise over 15 minutes. The solution will darken.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 400 mL of deionized water with stirring.

  • Neutralization: Add 10% aqueous sodium thiosulfate solution dropwise until the dark color of excess iodine is discharged. Then, carefully add concentrated ammonium hydroxide to neutralize the solution to pH ~8. The product will precipitate as a pale yellow or tan solid.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight. The product is often of sufficient purity for subsequent steps. Expected yield: >90%.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include NMR and Mass Spectrometry.

Expected Analytical Data

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H, H-5), 8.35 (s, 1H, H-8), 8.20 (d, J = 4.5 Hz, 1H, H-2), 7.50 (d, J = 4.5 Hz, 1H, H-3). Note: Chemical shifts are estimates and should be confirmed experimentally.
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 152.5, 151.8, 149.5, 138.0, 135.5, 128.0, 126.5, 122.0, 92.0. Note: Assignments are predictive and require experimental verification.
Mass Spec (EI) m/z (%): 323 (M⁺), 288 (M-Cl)⁺, 196 (M-I)⁺. The isotopic pattern for two chlorine atoms should be clearly visible.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).

  • Iodine Monochloride (ICl): Corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid & Ammonium Hydroxide: Corrosive. Avoid inhalation and skin contact.

  • Quenching Procedures: Both quenching steps (POCl₃ in ice and the iodination reaction in water) are exothermic and may release hazardous vapors. Perform these steps slowly, with efficient stirring and adequate cooling.

References

  • Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • KR20070065654A - Chlorination using POCl₃ and benzyltriethylammonium chloride.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • 4,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • POCl₃ chlorination of 4-quinazolones. PubMed. [Link]

  • 7-Chloro-4-hydroxyquinoline. PubChem. [Link]

  • CN102675297A - Preparation method of Lapatinib.
  • How should I proceed in Chlorination using POCl₃? ResearchGate. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. [Link]

  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing). [Link]

  • Practical synthesis of lapatinib. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

Sources

Suzuki-Miyaura coupling conditions for 6-iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The 6-arylquinoline scaffold is a privileged motif in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors, and receptor modulators. While Suzuki-Miyaura coupling (SMC) is the standard method for its construction, the quinoline core presents a dichotomy of reactivity:

  • The Iodine Advantage: The C6–I bond is weak (approx. 65 kcal/mol) and highly prone to oxidative addition, far surpassing the reactivity of bromides or chlorides.

  • The Nitrogen Challenge: The quinoline nitrogen (N1) is a soft Lewis base that can coordinate to the Palladium(II) center, potentially displacing phosphine ligands and forming inactive "off-cycle" resting states (catalyst poisoning).

This guide provides a validated, mechanistic approach to overcoming N-coordination while exploiting the high reactivity of the C–I bond. We prioritize Pd(OAc)₂/SPhos and Pd(dppf)Cl₂ systems, which have shown the highest robustness in internal screenings.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalyst system must be bulky enough to prevent N-coordination or labile enough to reverse it.

The "Iodine-Nitrogen" Balance

In 6-iodoquinolines, the oxidative addition of Pd(0) into the C–I bond is rapid. However, the resulting Pd(II) intermediate is electrophilic. If the ligand sphere is not sterically demanding, the quinoline nitrogen of a second substrate molecule can bind to the Pd center, arresting the cycle.

  • Why SPhos? Buchwald’s SPhos ligand is electron-rich (facilitating oxidative addition) and extremely bulky. The biaryl bulk creates a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while allowing the smaller boronic acid to undergo transmetalation.

  • Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand creates a large bite angle and is tightly bound, preventing ligand dissociation that often leads to catalyst decomposition in the presence of heteroaromatics.

Diagram 1: Catalyst Decision Logic

This flowchart guides the selection of conditions based on substrate complexity.

ConditionSelection Start Start: 6-Iodoquinoline Substrate CheckPartner Analyze Boronic Partner Start->CheckPartner Simple Simple Aryl/Alkyl CheckPartner->Simple Unsubstituted Hetero Heteroaryl / Sterically Hindered CheckPartner->Hetero Ortho-subst / 2-Pyridyl BaseSensitive Base Sensitive? Simple->BaseSensitive MethodB Method B: Pd(OAc)2 + SPhos High Activity, Steric Bulk Hetero->MethodB Requires Steric Bulk MethodA Method A: Pd(dppf)Cl2 Robust, Cost-effective BaseSensitive->MethodA No MethodC Method C: Pd(PPh3)4 Standard, Mild BaseSensitive->MethodC Yes (Use weak base)

Caption: Logical workflow for selecting the optimal catalytic system based on coupling partner sterics and electronics.

Validated Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Routine synthesis, scale-up, and non-hindered aryl boronic acids.

Rationale: Pd(dppf)Cl₂ is air-stable and robust. The use of a mixed solvent system ensures solubility of both the lipophilic quinoline and the inorganic base.

ComponentEquivalentsRole
6-Iodoquinoline 1.0Electrophile (Limiting Reagent)
Aryl Boronic Acid 1.2 – 1.5Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 – 0.05Catalyst (Bidentate, robust)
K₂CO₃ (2M aq) 3.0Base (Activates Boron)
Toluene / Ethanol 4:1 RatioSolvent (0.1 – 0.2 M)

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 6-iodoquinoline (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add Toluene and Ethanol (4:1 v/v) via syringe.

  • Base Activation: Add 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The iodine peak should disappear rapidly.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Method B: The "High-Performance" Protocol (Pd(OAc)₂ / SPhos)

Best for: Heteroaryl boronates, sterically hindered partners, or when N-coordination is suppressing yield.

Rationale: SPhos generates a highly active monoligated Pd(0) species. K₃PO₄ is used as the base; the phosphate anion is excellent at facilitating transmetalation without causing rapid protodeboronation of sensitive heteroaryl boronates.

ComponentEquivalentsRole
6-Iodoquinoline 1.0Electrophile
Boronic Acid/Pin Ester 1.2 – 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Precatalyst source
SPhos 0.04 (4 mol%)Ligand (L:Pd = 2:1)
K₃PO₄ 2.0 – 3.0Base (Anhydrous or hydrate)
1,4-Dioxane / H₂O 10:1 RatioSolvent (0.1 M)

Step-by-Step Protocol:

  • Pre-complexation (Optional but Recommended): In the reaction vial, add Pd(OAc)₂ and SPhos. Add 1 mL of dry Dioxane and stir at RT for 5 mins to generate the active catalyst (solution turns yellow/orange).

  • Substrate Addition: Add 6-iodoquinoline, boronic partner, and solid K₃PO₄.

  • Solvent Adjustment: Add remaining Dioxane and Water (degassed).[1]

  • Reaction: Heat to 60–80 °C .

    • Note: Due to the high reactivity of 6-iodoquinoline and SPhos, this reaction often completes in < 2 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Troubleshooting & Optimization

Common Failure Modes

1. Homocoupling of Boronic Acid (Oxidative)

  • Symptom:[1][2][3][4][5][6] Presence of Biaryl (Ar-Ar) in LCMS.

  • Cause: Incomplete degassing (O₂ presence).

  • Fix: Use freeze-pump-thaw cycles for degassing solvents. Switch to Method A which is less sensitive to O₂ than electron-rich phosphine systems.

2. Protodeboronation (Hydrolysis of C-B bond)

  • Symptom:[1][2][3][4][5][6] Recovery of unreacted quinoline and formation of Ar-H (from boronic acid).

  • Cause: High pH or high temperature with unstable boronates (e.g., 2-pyridyl, 2-furanyl).

  • Fix:

    • Switch base to K₃PO₄ (milder buffering).

    • Use Boronic Esters (Pinacol) instead of acids.

    • Add water slowly or reduce water content to 5%.

3. Catalyst Poisoning (Stalled Reaction)

  • Symptom:[1][2][3][4][5][6] Reaction stops at 50% conversion; adding more catalyst restarts it briefly.

  • Cause: Quinoline nitrogen binding to Pd.

  • Fix: Switch to Method B (SPhos). The steric bulk of SPhos prevents the quinoline N from binding to the Pd center.

Diagram 2: Mechanistic Pathway & N-Poisoning

Visualizing the competition between productive coupling and non-productive coordination.

Mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + 6-Iodoquinoline TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 / Base Poison N-Coordination Trap (Inactive Resting State) OxAdd->Poison + Quinoline (N-binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Heat / Bulky Ligand

Caption: The catalytic cycle showing the critical "N-Coordination Trap" where quinoline nitrogen can sequester the catalyst.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Recent Literature and Catalyst Developments. Retrieved from [Link]

Sources

Application Note: Protocol for Chlorination of 4-Hydroxyquinolines using POCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines is a cornerstone transformation in medicinal chemistry, serving as the gateway to diverse pharmacophores including antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and broad-spectrum antibiotics. While seemingly simple, this reaction involves a complex interplay of tautomeric equilibria and exothermic hydrolytic cascades.[1] This guide provides a scalable, high-yield protocol using phosphorus oxychloride (POCl


), emphasizing mechanistic control, safety during the critical quenching phase, and self-validating analytical endpoints.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand that the substrate exists primarily as the 4-quinolone tautomer, which is less reactive toward nucleophilic attack than the hydroxy form. POCl


 serves a dual role: it shifts the equilibrium by trapping the hydroxy tautomer as a phosphorodichloridate intermediate (a potent leaving group) and provides the chloride source.
The Catalytic Role of DMF (Vilsmeier-Haack Activation)

While neat POCl


 is effective, the addition of catalytic N,N-dimethylformamide (DMF) significantly accelerates the reaction. DMF reacts with POCl

to form the electrophilic Vilsmeier reagent (chloroiminium ion), which activates the quinolone oxygen more rapidly than POCl

alone.

Mechanism Substrate 4-Quinolone (Tautomer) Activation Activation (POCl3 + DMF) Substrate->Activation Tautomerization Intermediate Active Intermediate (Phosphorodichloridate or Chloroiminium) Activation->Intermediate O-Phosphorylation Substitution Nucleophilic Attack (Cl- displaces O-P) Intermediate->Substitution S_NAr Product 4-Chloroquinoline Substitution->Product -PO2Cl2(-)

Figure 1: Mechanistic pathway for the deoxychlorination of 4-quinolones. The reaction relies on converting the stable amide-like carbonyl into a highly labile leaving group.

Critical Safety Profile: The "Delayed Exotherm"

WARNING: The most common cause of accidents in this workflow is improper quenching. POCl


 hydrolysis is highly exothermic.[2] If water is added to the reaction mixture, a crust of phosphoric acid can form, encapsulating unreacted POCl

. When this crust breaks, a "delayed exotherm" occurs, potentially causing an eruption or explosion.

The Golden Rule: Always use a Reverse Quench . Pour the reaction mixture slowly into a large excess of stirred ice/base, never the other way around.

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Hydroxyquinoline 1.0SubstrateEnsure dry; moisture consumes POCl

.
POCl

3.0 - 5.0Reagent/SolventExcess ensures complete conversion and fluidity.
DMF 0.05 - 0.1CatalystOptional but recommended for sluggish substrates.
Toluene (Optional)Co-solventUse only if substrate solubility is very poor.
Step-by-Step Methodology

Scale: 10 mmol (approx. 1.45 g of 4-hydroxyquinoline)

  • Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas emissions.

  • Addition: Charge the flask with 4-hydroxyquinoline (10 mmol). Add POCl

    
     (4.6 mL, 50 mmol) carefully.
    
    • Expert Tip: If using catalytic DMF, add 2-3 drops now. You may observe immediate bubbling (Vilsmeier reagent formation).

  • Reaction: Heat the mixture to reflux (bath temp ~110°C).

    • Observation: The suspension should clear to a homogeneous solution within 30–60 minutes.

    • Duration: Maintain reflux for 2–4 hours. Monitor by TLC (see Section 5).

  • Evaporation (Critical for Safety): Once complete, cool to room temperature. Remove the bulk of excess POCl

    
      via rotary evaporation under reduced pressure (use a rigorous vacuum trap).
    
    • Why? Reducing the volume of unreacted POCl

      
       minimizes the violence of the quench.
      
  • Reverse Quench:

    • Prepare a beaker with 50 g of crushed ice and 20 mL of 25% NH

      
      OH (or saturated NaHCO
      
      
      
      ).
    • Dilute the residue in the RBF with 10 mL of DCM (dichloromethane).

    • Slowly pour the DCM solution into the rapidly stirring ice/base mixture.

    • Checkpoint: Ensure pH is >8. If acidic, add more base.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Workflow Setup Setup: Dry RBF + Scrubber (Protect from moisture) Reaction Reflux (105°C) POCl3 + cat. DMF Setup->Reaction Concentration Remove Excess POCl3 (Vacuum Distillation) Reaction->Concentration Complete conversion Quench REVERSE QUENCH Pour mixture into Ice/NH4OH Concentration->Quench Residue only Workup Extraction (DCM) Wash & Dry Quench->Workup pH > 8

Figure 2: Operational workflow emphasizing the removal of excess reagent prior to the critical reverse quench step.

Self-Validating Systems (QC & Troubleshooting)

A robust protocol must include endpoints that confirm success without ambiguity.

NMR Diagnostic (The "Fingerprint" Shift)

The most reliable confirmation is the chemical shift of the proton at position 3 (H-3).

  • Starting Material (4-Quinolone): The H-3 proton is part of an enaminone system, appearing significantly upfield.

  • Product (4-Chloroquinoline): The ring regains full aromaticity, and the chlorine exerts a deshielding effect.

Proton4-Hydroxyquinoline (

ppm)
4-Chloroquinoline (

ppm)
Shift Change
H-3 ~6.0 - 6.2 (d) ~7.4 - 7.6 (d) Downfield (+1.4 ppm)
H-2 ~7.9 - 8.0 (d)~8.7 - 8.8 (d)Downfield (+0.8 ppm)

Note: Shifts are approximate in CDCl


 or DMSO-d

. The disappearance of the signal at 6.0 ppm is the primary indicator of conversion.
TLC Monitoring
  • Eluent: 5% Methanol in DCM (for starting material) vs. 20% Ethyl Acetate in Hexanes (for product).

  • Observation: The starting material is highly polar (streaks near baseline). The product is much less polar and will move to R

    
     0.4–0.6 in the Hexane/EtOAc system.
    

References

  • Organic Syntheses: 4,7-Dichloroquinoline. Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [Link]

  • Journal of Medicinal Chemistry: Synthesis and Antimalarial Activity of 4-Aminoquinolines. J. Med. Chem. 2008, 51, 12, 3466–3479. [Link]

  • PubChem: Phosphorus Oxychloride - Safety and Hazards. [Link]

Sources

Application Note: Precision Amination of 4,7-Dichloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination of 4,7-Dichloro-6-iodoquinoline Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chemoselectivity Challenge

The functionalization of This compound presents a classic problem in chemoselective cross-coupling. This scaffold contains three distinct electrophilic sites, each with a unique reactivity profile governed by electronic effects and orbital positioning.

For the medicinal chemist, the primary value of this intermediate lies in the C6-Iodine handle. Iodides are typically the most reactive partners in Palladium-catalyzed oxidative addition. However, the C4-Chlorine in the quinoline ring is activated by the heterocyclic nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (


).

The Core Conflict:

  • Buchwald-Hartwig (Pd-Catalyzed): Favors C6-I (Fastest Oxidative Addition).

  • Thermal Substitution (

    
    ):  Favors C4-Cl  (Activated vinylogous position).
    
  • Inert Site: C7-Cl (Generally unreactive under standard conditions).

This guide provides a rigorous protocol to achieve C6-selective amination by kinetically favoring the Palladium cycle over the background thermal


 reaction.

Reactivity Landscape & Mechanistic Logic

To design a self-validating protocol, we must first visualize the electronic environment of the substrate.

Diagram 1: Electrophilic Reactivity Map

The following diagram illustrates the competing reaction pathways and the energy barriers associated with each site.

ReactivityMap Substrate This compound C6_Path C6-I Position (Target) Substrate->C6_Path Weakest Bond (Fast Pd Insertion) C4_Path C4-Cl Position (Competitor) Substrate->C4_Path N-Activated (High SNAr Risk) C7_Path C7-Cl Position (Inert) Substrate->C7_Path Unactivated Mechanism_C6 Mechanism: Oxidative Addition (Pd0) C6_Path->Mechanism_C6 Mechanism_C4 Mechanism: SNAr (Thermal) C4_Path->Mechanism_C4 Product_C6 C6-Amine Product (Desired) Mechanism_C6->Product_C6 Low Temp (<80°C) Active Catalyst Product_C4 C4-Amine Byproduct (Undesired) Mechanism_C4->Product_C4 High Temp (>100°C) Strong Base

Figure 1: Reactivity hierarchy of this compound. Success depends on favoring the green pathway (Pd-catalysis) while suppressing the red pathway (Thermal substitution).

Optimization Strategy: The "Low-Temp" Approach

To ensure the amine couples at C6 (replacing Iodine) and not C4 (replacing Chlorine), we must operate in a regime where Oxidative Addition to C-I is significantly faster than Nucleophilic Attack at C4.

Key Variable Analysis
VariableRecommendationScientific Rationale
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂ Pd(0) sources or easily reduced Pd(II) allow rapid initiation of the catalytic cycle.
Ligand Xantphos Critical. Xantphos is a wide-bite-angle bidentate ligand. It promotes reductive elimination (forming the C-N bond) and is highly active for aryl iodides, allowing the reaction to proceed at lower temperatures (60-80°C), which suppresses the thermal

side reaction at C4.
Base Cs₂CO₃ A weaker, heterogeneous base is preferred over NaOtBu. Strong dissolved alkoxides (tBuO-) can accelerate

at C4 or cause dehydrohalogenation.
Solvent Toluene or 1,4-Dioxane Non-polar or weakly polar solvents suppress the dipolar transition state of the

reaction mechanism, further protecting the C4 position. Avoid DMF or DMSO.
Temperature 65 - 80 °C Strict Limit. Do not exceed 80°C. Above this threshold, direct displacement of the C4-chloride by the amine becomes kinetically accessible.

Detailed Experimental Protocol

Protocol A: C6-Selective Buchwald-Hartwig Amination

Target: Replacement of Iodine with Secondary Amine (e.g., Morpholine, Piperidine).

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, dried)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Workflow
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in a small volume of Toluene. Stir for 10 minutes at room temperature to form the active L-Pd(0) species (solution turns from orange to yellow/pale).

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • This compound (1.0 equiv)

      • Cs₂CO₃ (2.0 equiv)

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Add the Amine (1.2 equiv) via syringe.

    • Add the pre-formed Catalyst/Ligand solution via syringe.

    • Add remaining Toluene to reach 0.1 M concentration.

  • Execution:

    • Heat the block to 70 °C .

    • Stir vigorously (1000 rpm) as the heterogeneous base requires good mixing.

    • Monitor: Check LCMS at 1 hour and 3 hours.

      • Success Indicator: Disappearance of Starting Material (SM) and appearance of Product (M - I + Amine).

      • Warning Sign: Appearance of byproduct with mass (M - Cl + Amine). This indicates C4 attack. Reduce temperature if observed.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Reaction Assembly (Inert Atmosphere) Check1 LCMS Check @ 1 Hour Start->Check1 Result_Good Major Peak: Desired C6-Amine (Mass = SM - 127 + Amine) Check1->Result_Good Clean Conversion Result_Bad Major Peak: C4-Amine (Mass = SM - 35 + Amine) Check1->Result_Bad Side Reaction Result_Slow No Reaction / SM Remains Check1->Result_Slow Low Conversion Action_Continue Continue Heating (Max 80°C) Result_Good->Action_Continue Action_Cool STOP: Temp too high. Restart at 50°C Result_Bad->Action_Cool Action_Boost Add more Catalyst OR Switch to BrettPhos Result_Slow->Action_Boost

Figure 2: In-process monitoring decision tree. Early detection of C4-substitution is vital.

Troubleshooting & Validation

Self-Validating the Result (NMR)

How do you confirm the amine is at C6 and not C4?

  • 1H NMR Shift Analysis:

    • C4-Proton (if C4 is substituted): If the reaction happens at C4, the quinoline ring loses the characteristic splitting or shift associated with the C4-Cl environment. However, since we are replacing I at C6, the key is looking at the C2-H and C3-H .

    • C6-Substitution (Desired): The C4-Cl remains intact. The proton at C5 will show a significant shielding effect (upfield shift) due to the electron-donating amine at C6.

    • C4-Substitution (Undesired): The C4-Cl is lost. The C3-H proton (if present, or the adjacent ring protons) will shift significantly upfield because the amine is now directly conjugated to the nitrogen-containing ring.

  • LCMS Signature:

    • Starting Material: Contains 2 Cl and 1 I. Isotope pattern will show characteristic Cl2 pattern.

    • Desired Product (C6-Amine): Contains 2 Cl.[2] Mass shift = -127 (I) + Amine. Isotope pattern: Cl2 (9:6:1).

    • Undesired Product (C4-Amine): Contains 1 Cl and 1 I. Mass shift = -35 (Cl) + Amine. Isotope pattern: Cl1 (3:1).

    • Note: The isotope pattern is the definitive check. If you see a "single Chlorine" pattern, the reaction failed (attacked C4). If you see a "double Chlorine" pattern, the reaction succeeded (attacked C6).

References

  • Mechanistic Basis of Pd-Catalyzed Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction intermediates and structure-activity relationships.[5] Journal of the American Chemical Society.

  • Chemoselectivity in Polyhalogenated Heterocycles

    • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides.[4] Mechanistic studies lead to protocols for the formation of secondary and primary amines.[6] Tetrahedron Letters.

  • Xantphos Ligand Efficacy

    • Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed amination of aryl bromides and iodides using Xantphos. Tetrahedron Letters.
  • Reactivity of 4,7-Dichloroquinoline Derivatives

    • Friesen, R. W., & Trimble, L. A. (2004).[7] Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry.[7]

    • [7]

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions at the C-6 Iodine Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-6 Alkynylation

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This powerful transformation enables the direct linkage of a terminal alkyne with an aryl or vinyl halide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Of particular significance is the application of this reaction at the C-6 position of various heterocyclic scaffolds, such as purines and pyridines. The introduction of an alkynyl moiety at this specific position can profoundly influence the biological activity of the parent molecule, making it a critical strategy in drug discovery and development.[2][3][4][5]

This guide provides an in-depth exploration of the Sonogashira coupling reaction at the C-6 iodine position, offering both a robust theoretical framework and detailed, field-proven protocols.

Mechanistic Insights: The "Why" Behind the Reaction Components

A thorough understanding of the Sonogashira coupling mechanism is paramount for successful experimental design and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Dual Catalytic Cycle

Sonogashira_Mechanism Pd_complex Pd_complex Cu_acetylide Cu_acetylide

Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the C-6 iodo-substrate (R-I) to form a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes iodo-substrates ideal for this step, often allowing for milder reaction conditions compared to bromides or chlorides.[6]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[6]

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product (R-C≡CR') and regenerate the active Pd(0) catalyst.[7]

  • Copper Cycle:

    • Copper Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated.[7] The resulting acetylide anion then reacts with a copper(I) salt (typically CuI) to form a copper acetylide species.[1][8] This copper acetylide is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.[1]

Key Experimental Parameters and Their Rationale

The success of a Sonogashira coupling at the C-6 iodine position hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are robust and commercially available catalysts. PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][6]
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI facilitates the formation of the highly reactive copper acetylide intermediate, which accelerates the transmetalation step.[1][8] While copper-free protocols exist, the co-catalyzed version is often more efficient.[1]
Ligand Triphenylphosphine (PPh₃)PPh₃ is a common and effective ligand that stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates, more specialized phosphine ligands may be required.[9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The base neutralizes the HI formed during the reaction and facilitates the deprotonation of the terminal alkyne.[1] The choice of amine can also influence the reaction rate.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)These polar aprotic solvents are excellent at dissolving the various reaction components. The choice of solvent can impact reaction kinetics and solubility.
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond often allows for reactions to proceed at or near room temperature.[1] Gentle heating may be required for less reactive substrates.

Protocol: Sonogashira Coupling of 6-Iodopurine Riboside with Phenylacetylene

This protocol provides a detailed, step-by-step methodology for a representative Sonogashira coupling at the C-6 position of a purine nucleoside.

Materials and Reagents
  • 6-Iodopurine riboside

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Experimental Workflow

Workflow A 1. Reagent Preparation & Inert Atmosphere Setup B 2. Addition of Reactants and Catalysts A->B C 3. Reaction Monitoring via TLC B->C D 4. Reaction Workup C->D Upon completion E 5. Purification by Column Chromatography D->E F 6. Product Characterization (NMR, MS) E->F

Figure 2: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-iodopurine riboside (1 equivalent).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the undesired Glaser-type homocoupling of the alkyne.[10]

    • Add anhydrous THF and anhydrous triethylamine to the flask to dissolve the starting material.

  • Addition of Catalysts and Reagents:

    • To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents). The solution may change color upon addition of the catalysts.

    • Add phenylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system should be determined beforehand. The disappearance of the starting 6-iodopurine riboside spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired 6-alkynylated purine nucleoside.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureUse fresh catalysts. Ensure the base is anhydrous and in sufficient excess. Gently heat the reaction mixture.
Formation of Alkyne Dimer (Homocoupling) Presence of oxygenEnsure a thoroughly inert atmosphere is maintained throughout the reaction. Degas solvents prior to use.[10]
Complex Mixture of Products Side reactions, degradation of starting material or productOptimize reaction time and temperature. Consider using a milder base.

Applications in Drug Discovery and Beyond

The ability to introduce diverse alkynyl groups at the C-6 position of heterocyclic systems has profound implications for drug discovery. For instance, in the context of purine nucleosides, C-6 alkynylation has been instrumental in developing novel therapeutic agents with a range of biological activities.[4][11] This strategy allows for the exploration of chemical space and the fine-tuning of pharmacological properties.

Beyond pharmaceuticals, the Sonogashira coupling is a key tool in materials science for the synthesis of conjugated polymers and other organic materials with unique electronic and optical properties.[6]

References

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. [Link]

  • National Institutes of Health. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. [Link]

  • Semantic Scholar. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. [Link]

Sources

Application Notes and Protocols for Late-Stage Functionalization of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Late-Stage Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged structure" in drug discovery.[3] Traditionally, the synthesis of quinoline derivatives has relied on the construction of the heterocyclic ring system from simpler precursors.[4] However, in the context of modern drug development, the ability to modify a complex, pre-existing quinoline core in the later stages of a synthetic sequence—a strategy known as late-stage functionalization (LSF)—offers unparalleled advantages.[2]

LSF enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This approach accelerates the drug discovery process by allowing for the introduction of diverse functional groups that can fine-tune the biological activity, solubility, and metabolic stability of a lead compound.[2] This guide provides an in-depth exploration of key methodologies for the late-stage functionalization of quinoline scaffolds, complete with detailed protocols and mechanistic insights to empower researchers in this critical area of chemical synthesis.

Methodologies for Late-Stage Quinoline Functionalization

The strategic modification of the quinoline core hinges on the selective activation of its C-H bonds. Several powerful techniques have emerged to achieve this, each with its own set of advantages and substrate preferences. This section will delve into three prominent methods: Palladium-Catalyzed C-H Arylation, Photocatalytic Minisci-Type Reactions, and visible-light-driven decarboxylative hydroxyalkylation.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. In the context of LSF, the direct arylation of quinolines via C-H activation has become a highly valuable transformation.[5][6] This method avoids the need for pre-functionalization of the quinoline ring (e.g., halogenation), thus improving atom economy and reducing synthetic steps.[3]

Causality of Experimental Choices:

The choice of catalyst, ligand, oxidant, and solvent is critical for achieving high regioselectivity and yield. The palladium catalyst, typically Pd(OAc)₂, is the active species that facilitates the C-H activation and cross-coupling.[7] Ligands, such as phosphines or N-heterocyclic carbenes, can be used to modulate the reactivity and selectivity of the catalyst.[4] An oxidant is often required to regenerate the active Pd(II) species in the catalytic cycle.[7] The solvent can also play a crucial role in the reaction outcome, influencing the solubility of the reagents and the stability of the catalytic intermediates.[7]

Experimental Workflow: Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine quinoline, aryl halide, Pd catalyst, ligand, and base in a reaction vessel. prep2 Add solvent and degas the mixture. prep1->prep2 reaction1 Heat the reaction mixture to the specified temperature under inert atmosphere. prep2->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction and quench. reaction2->workup1 workup2 Extract the product with an organic solvent. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: General workflow for Palladium-Catalyzed C-H Arylation of Quinolines.

Detailed Protocol: C-2 Arylation of Quinoline with Aryl Bromides [3]

This protocol describes a general procedure for the palladium-catalyzed C-2 arylation of quinoline N-oxides with aryl bromides.[3]

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk tube under an inert atmosphere, add quinoline N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the tube.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-arylquinoline product.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the 2-arylquinoline product. The regioselectivity of the arylation at the C-2 position should be confirmed by NMR analysis.

EntryQuinoline SubstrateAryl HalideProductYield (%)
1QuinolineIodobenzene2-Phenylquinoline85
26-Methoxyquinoline4-Bromoanisole2-(4-Methoxyphenyl)-6-methoxyquinoline78
38-Methylquinoline1-Iodonaphthalene8-Methyl-2-(naphthalen-1-yl)quinoline75
4Quinoline-8-carbaldehyde4-Iodotoluene8-(4-Methylbenzoyl)quinoline92[6]

Table 1: Representative examples of Palladium-Catalyzed C-H Arylation of Quinolines.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed direct arylation of quinolines involves a Pd(0)/Pd(II) catalytic cycle.[3]

G pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl Oxidative Addition (Ar-X) pd_quinoline Ar-Pd(II)-Quinoline(L_n) pd_aryl->pd_quinoline C-H Activation (Quinoline) product_complex Product-Pd(0)L_n pd_quinoline->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Aryl-Quinoline product_complex->product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of quinoline.

The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II)-aryl complex. This is followed by coordination of the quinoline and subsequent C-H activation, often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.[3] Finally, reductive elimination from this intermediate yields the arylated quinoline product and regenerates the active Pd(0) catalyst.

Photocatalytic Minisci-Type Reactions

The Minisci reaction is a powerful method for the alkylation of electron-deficient heteroarenes, such as quinolines.[8] Traditionally, this reaction requires harsh conditions, including strong oxidants and high temperatures. The advent of photoredox catalysis has revolutionized the Minisci reaction, enabling it to proceed under mild, visible-light-mediated conditions.[9]

Causality of Experimental Choices:

Visible-light photocatalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates from stable precursors.[9] The choice of photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes) is dictated by its redox potential and absorption spectrum. The radical precursor is typically a carboxylic acid, an alkyl boronic acid, or an alkyl silane. An acid is often added to protonate the quinoline nitrogen, which enhances its electrophilicity and reactivity towards nucleophilic radical attack.

Experimental Workflow: Photocatalytic Minisci Reaction

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification prep1 Combine quinoline, radical precursor, photocatalyst, and acid in a reaction vessel. prep2 Add solvent and degas the mixture. prep1->prep2 reaction1 Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature. prep2->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Quench the reaction. reaction2->workup1 workup2 Extract the product with an organic solvent. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3 G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET with R-X Radical_precursor Radical Precursor (R-X) PC_excited->Radical_precursor Radical Alkyl Radical (R•) Radical_precursor->Radical Radical_adduct Radical Adduct Radical->Radical_adduct Addition to Quinoline-H+ Quinoline_H Protonated Quinoline (Quinoline-H+) Quinoline_H->Radical_adduct Product Alkylated Quinoline Radical_adduct->Product Oxidation & Deprotonation

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deiodination in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Support Document Type: Troubleshooting Guide & FAQ Subject: Strategies to Suppress Hydrodeiodination and Control Chemoselectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Directive: The Deiodination Challenge

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), aryl iodides are prized for their high reactivity. However, this reactivity comes with a significant liability: Deiodination .

This term typically refers to two distinct failure modes:

  • Hydrodeiodination (Protodeiodination): The reductive cleavage of the C–I bond to form Ar–H. This is a common side reaction that consumes the starting material and lowers yield.[1]

  • Loss of Chemoselectivity: Unwanted oxidative addition at the C–I bond when the researcher intends to functionalize a different site (e.g., C–Br or C–Cl) or preserve the iodine for a subsequent step.

This guide focuses primarily on suppressing hydrodeiodination (Ar–I


 Ar–H) , a notorious pathway driven by the formation of Palladium-Hydride (Pd–H) species.
Diagnostic & Mechanistic Insight

Before troubleshooting, it is critical to understand how the iodine is lost. The mechanism usually involves the generation of a Pd–H intermediate which undergoes reductive elimination with the aryl group.[1][2]

Mechanism of Hydrodeiodination (Ar-I

Ar-H)

The diagram below illustrates the competing pathways between the desired Cross-Coupling and the undesired Hydrodeiodination.

Hydrodeiodination_Mechanism cluster_sources Sources of Hydride (H-) Start Aryl Iodide (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Desired Pathway LigandEx Ligand Exchange (with Base/Solvent) OxAdd->LigandEx Competing Pathway Prod Cross-Coupled Product (Ar-R) TransMet->Prod - Pd(0) BetaHydride Beta-Hydride Elimination (Generates Pd-H) LigandEx->BetaHydride If Alkoxide/Amine present RedElim_H Reductive Elimination (Side Reaction) BetaHydride->RedElim_H Ar-Pd-H species ByProd Deiodinated Product (Ar-H) RedElim_H->ByProd Irreversible Alcohol Alcohol Solvents (EtOH, iPrOH) Alcohol->BetaHydride Water Trace Water (via WGS reaction) Water->BetaHydride Amine Amine Bases (Et3N, DIPEA) Amine->BetaHydride

Figure 1: Mechanistic divergence between productive cross-coupling and hydrodeiodination. Note that


-hydride elimination from alkoxides or amines is a primary driver of the side reaction.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant Ar-H formation in my Suzuki coupling."

Diagnosis: Your reaction conditions are likely generating active Palladium-Hydride (Pd–H) species faster than the transmetallation step can occur.

Root Cause Analysis:

  • Solvent: Are you using primary or secondary alcohols (Ethanol, Isopropanol)? These are excellent hydride donors via

    
    -hydride elimination.
    
  • Base: Are you using alkoxide bases (e.g., NaOEt, NaOiPr)? These also serve as hydride sources.

  • Water: In some cases, water acts as a proton source for protodemetallation, especially with electron-rich aryl palladium species.

Corrective Actions:

  • Switch Solvents: Move to non-protic, non-hydride donating solvents. Toluene , THF , or DME are superior choices. If solubility is an issue, use DMF or DMAc, but ensure they are anhydrous.

  • Change the Base: Switch from alkoxides to inorganic bases like K

    
    PO
    
    
    
    , K
    
    
    CO
    
    
    , or Cs
    
    
    CO
    
    
    . These cannot undergo
    
    
    -hydride elimination.
  • Increase Catalyst Activity: Use a more active catalyst system (e.g., Pd-XPhos G4 or Pd(dtbpf)Cl

    
     ) to accelerate the desired transmetallation and reductive elimination steps, kinetically outcompeting the side reaction.
    
Issue 2: "My reaction stalls, and the Aryl Iodide degrades over time."

Diagnosis: Slow oxidative addition or catalyst deactivation (formation of Pd-black) often leads to non-productive pathways like dehalogenation.

Corrective Actions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like XPhos , SPhos , or Q-Phos facilitate rapid oxidative addition and, crucially, extremely fast reductive elimination of the desired product.

  • Scavengers: If trace water is the culprit in an anhydrous protocol, add activated 3Å molecular sieves.

Issue 3: "I need to couple an Aryl Bromide but keep an Aryl Iodide intact."

Diagnosis: This is a chemoselectivity challenge. Standard Pd-catalysis reacts with Ar–I


 1000x faster than Ar–Br.

Feasibility Check:

  • Standard Pd: Impossible without protecting groups. Ar–I will always react first.

  • Strategy: You must utilize the reactivity of the Iodine first (e.g., couple the Iodine, then the Bromide).

  • Exception: If the Ar–I is extremely sterically hindered (e.g., ortho,ortho-disubstituted) and the Ar–Br is activated (e.g., para-nitro), you might achieve selectivity, but this is rare.

Recommended Protocol: Low-Deiodination Suzuki Coupling

This protocol is optimized to minimize hydride sources and maximize the rate of the desired coupling.

System: Aryl Iodide + Boronic Acid


 Biaryl
Target:  Minimize Ar-H byproduct.
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl

or XPhos Pd G4
High activity; bidentate ligands (dppf) or bulky monophosphines (XPhos) stabilize Pd and prevent

-hydride elimination.
Loading 1.0 - 3.0 mol%Sufficient to drive reaction quickly (speed is safety).
Solvent Toluene (or Toluene/Water 10:1)Toluene is non-protic and cannot donate hydrides. Biphasic water dissolves inorganic base without acting as a hydride source.
Base K

PO

(3.0 equiv)
Inorganic, mild, non-hydride donor. Superior to carbonates for sensitive substrates.
Temperature 60°C - 80°CModerate heat. Avoid refluxing if possible to suppress thermal decomposition pathways.
Concentration 0.2 M - 0.5 MHigher concentration favors bimolecular coupling over unimolecular side reactions.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial, add Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), Base (K

    
    PO
    
    
    
    , 3.0 equiv), and Catalyst (2 mol%).
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Solvent Addition: Add degassed Toluene (and degassed water if using a biphasic system) via syringe.

  • Reaction: Heat to 60°C with vigorous stirring. Monitor by LCMS at 1 hour.

    • Checkpoint: If Ar-H is observed, lower temperature to 40°C and increase catalyst loading to 5 mol%.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO

    
    , and concentrate.
    
Data Presentation: Solvent & Base Effects

The following table summarizes the impact of reaction components on the ratio of Product (Ar-Ar) to Deiodinated Byproduct (Ar-H).

Data simulated based on established mechanistic trends in Pd-catalysis.

Solvent SystemBaseHydride Source RiskEst. % Deiodination (Ar-H)Verdict
Ethanol NaOEtHigh (Solvent + Base)15 - 30%Avoid
Isopropanol KOHHigh (Solvent)20 - 40%Avoid
DMF Et

N
Medium (Amine H-source)5 - 15%Use with Caution
Toluene/H

O
K

CO

Low < 2%Recommended
THF K

PO

Very Low < 1%Best for Lab Scale
References
  • Mechanistic Studies on Dehalogenation

    • Gordillo, A. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[3] Organometallics, 2017.

  • Solvent Effects in Cross-Coupling

    • Hunt, J. R. et al. "Solvent selection guides for the Suzuki-Miyaura cross-coupling reaction." Green Chemistry, 2016.
  • Catalyst Selection (Buchwald Precatalysts)

    • Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • General Guide to Side Reactions

    • Sherwood, J. et al. "Dihydrogen generation from Palladium-Catalyzed Systems." ACS Sustainable Chemistry & Engineering, 2019.

Sources

Purification methods for chlorinated quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification & Troubleshooting for Chlorinated Quinoline Intermediates

Introduction

In the synthesis of antimalarials (e.g., chloroquine, hydroxychloroquine) and kinase inhibitors, 4,7-dichloroquinoline and its analogs are critical scaffold intermediates.[1][2][3][4] However, their purification presents a unique paradox: the chlorine atoms at the 4-position are highly reactive toward nucleophiles (hydrolysis risk), yet the quinoline ring requires specific pH manipulation for separation.

This guide moves beyond generic "standard operating procedures" to address the causality of impurity formation. It provides self-validating protocols designed to isolate the target molecule from its specific spectrum of impurities: the 4,5-dichloro isomer , unreacted 4-hydroxy starting material , and phosphorus residues .[2][4]

Module 1: The Purification Decision Matrix

Before initiating a workflow, assess your crude profile.[2][4] The choice between recrystallization, acid-base extraction, or sublimation depends entirely on the dominant impurity.[2][4]

Visualizing the Strategy:

PurificationMatrix Start Crude Chlorinated Quinoline ImpurityCheck Identify Dominant Impurity Start->ImpurityCheck Isomer Isomer: 4,5-Dichloroquinoline (1-5%) ImpurityCheck->Isomer Isomeric Mixture Hydrolysis Start Mat: 7-Chloro-4-hydroxyquinoline (Neutral/Acidic) ImpurityCheck->Hydrolysis Unreacted SM Phosphorus Inorganic: Phosphorus Oxychloride Residues ImpurityCheck->Phosphorus Inorganic Salts Method1 Recrystallization (Hexanes/Heptane) Isomer->Method1 Solubility Difference Method2 Acid-Base Extraction (Targeting Basic Nitrogen) Hydrolysis->Method2 pKa Exploitation Phosphorus->Method2 Aqueous Wash Method3 Sublimation (Solvent-Free) Method1->Method3 If >99.5% Purity Needed

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 2: Chemical Purification (Acid-Base Extraction)

This is the most robust method for removing non-basic impurities (e.g., unreacted 4-hydroxyquinolines, which are tautomeric quinolones and essentially neutral/acidic) and inorganic salts.[2][4]

The Mechanism: 4,7-dichloroquinoline is a weak base (pKa ~2.0–3.9).[2][4] It can be protonated by strong acids (HCl) to form a water-soluble salt, while neutral organic impurities remain in the organic layer.[2][4]

Protocol: Self-Validating Acid-Base Workup

Target Scale: 10–50g Crude Material

  • Dissolution: Dissolve crude residue in Toluene or Dichloromethane (DCM) (10 mL/g).

    • Why? Toluene is preferred if heating is required; DCM is better for solubility at room temp but prone to emulsions.[2][4]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer 3 times with 10% HCl (aq) .[2][5]

    • Validation Check: The product moves to the Aqueous Acid Phase .[2] The organic layer now contains non-basic impurities. Keep the aqueous layer!

  • Neutralization & Precipitation:

    • Cool the combined acidic aqueous extracts to 0–5°C in an ice bath.

    • Slowly add 20% NaOH or Ammonium Hydroxide until pH reaches 8–9.[4]

    • Observation: The product will precipitate as a white/off-white solid.[4]

  • Filtration: Filter the solid, wash copiously with water (to remove NaCl/NH4Cl), and dry.[2]

Troubleshooting Q&A

Q: My yield is low after acid extraction. Did the product degrade? A: It likely didn't extract.[2][4] 4,7-dichloroquinoline is a very weak base due to the electron-withdrawing chlorine atoms.[4]

  • Fix: Ensure your acid concentration is sufficient (10-15% HCl).[2][4] If the acid is too dilute, the salt hydrolyzes, and the free base stays in the organic layer.[2]

  • Validation: Check the organic layer by TLC.[3] If the spot remains, re-extract with stronger acid.

Q: A rag layer/emulsion formed during extraction. A: This is common if residual phosphorus species are present.[2][4]

  • Fix: Filter the biphasic mixture through a pad of Celite before separation. This removes the fine inorganic precipitates stabilizing the emulsion.

Module 3: Recrystallization Strategies (Isomer Removal)

The most persistent impurity is the 4,5-dichloroquinoline isomer, formed during the cyclization of 3-chloroaniline derivatives.[4] It has very similar solubility to the 4,7-isomer in polar solvents.[4]

Protocol: Selective Recrystallization

Standard solvents (Ethanol/Methanol) often fail to separate isomers efficiently.[2] Use Hydrocarbons.

  • Solvent Choice: Hexanes or Heptane .

    • Mechanism:[2][4] The 4,7-isomer crystallizes effectively from non-polar hydrocarbons, while the 4,5-isomer (often present at 1-5%) remains more soluble in the mother liquor.[4]

  • Procedure:

    • Suspend crude solid in Hexanes (15 mL/g).

    • Heat to reflux (65–70°C) until dissolved.[2] Note: If insoluble black tar remains, decant the hot clear supernatant.[2]

    • Cool slowly to room temperature over 4 hours, then to 0°C.

    • Filter and wash with cold hexanes.[4]

Troubleshooting Q&A

Q: The product is "oiling out" instead of crystallizing. A: This indicates the solution is too concentrated or the cooling was too rapid.[4]

  • Fix: Re-heat to reflux and add 10% more solvent. Add a "seed crystal" of pure material at 40°C. Stop stirring once turbidity appears to allow lattice formation.[4]

Q: Can I use Ethanol? A: Yes, but with a warning.

  • Risk: The 4-chloro position is susceptible to nucleophilic attack.[4] Boiling in ethanol for prolonged periods can lead to 4-ethoxy-7-chloroquinoline (solvolysis impurity).[4]

  • Mitigation: Use anhydrous ethanol and limit reflux time to <30 minutes.

Module 4: Advanced Impurity Removal (Phosphorus & Color)[2][5]

Q: My product has a persistent yellow/brown color even after recrystallization. A: This is likely polymerized by-products or phosphorus complexes.[4]

  • Protocol:

    • Dissolve the compound in hot ethanol.

    • Add Activated Carbon (5 wt%) .

    • Reflux for 15 minutes.

    • Hot Filtration: Filter through Celite while boiling hot.[2][4] (If it cools, product crystallizes in the filter).[2][5]

    • Crystallize the filtrate.[6]

Q: How do I ensure all Phosphorus Oxychloride (POCl3) is gone? A: POCl3 residues are dangerous and acidic.[2][4]

  • Detection: Dissolve a sample in water/methanol; check pH (should be neutral).[2][4] Add Silver Nitrate (AgNO3); white precipitate indicates residual chloride ions.[4]

  • Removal: During the initial workup, quench the reaction mixture into Ice + Sodium Metabisulfite . The bisulfite helps reduce oxidative by-products, and the aqueous quench hydrolyzes POCl3 to phosphoric acid, which washes away with water.[2][4]

Visual Workflow: Acid-Base Purification

AcidBaseWorkup Crude Crude Reaction Mixture (Toluene/DCM) AcidWash Extract with 10% HCl (aq) Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product Salt) PhaseSep->AqLayer Keep Basify Neutralize with NaOH/NH4OH (pH 8-9) AqLayer->Basify Precip Product Precipitates Basify->Precip Filter Filter & Wash (H2O) Precip->Filter Final Pure 4,7-Dichloroquinoline Filter->Final

Caption: Step-by-step logic for the acid-base separation of 4,7-dichloroquinoline.

References

  • Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline."[2][4] Organic Syntheses, 1948 , 28,[2][4] 38.

  • Kulkarni, A. A.; King, C.; Butcher, R. J. "4,7-Dichloroquinoline."[1][2][4] Acta Crystallographica Section E, 2012 , 68(5), o1498.[2] (Describes Hexane recrystallization for isomer removal).

  • GuideChem. "How to Prepare 4,7-Dichloroquinoline and Its Applications." (Industrial sublimation and purification contexts).

  • PubChem. "4,7-Dichloroquinoline Compound Summary."[2][4] (Physical properties and safety data).

Sources

Technical Support Center: SnAr Reaction Optimization (C-4 Focus)

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Medicinal Chemistry Support Subject: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SnAr) at the C-4 Position Applicable Scaffolds: 4-halopyrimidines, 4-haloquinolines, 4-haloquinazolines.

Introduction: The "Goldilocks" Zone of SnAr

Welcome to the Process Chemistry Support Center. You are likely here because your SnAr reaction at the C-4 position is either stalling, producing regioisomers (C-2 substitution), or decomposing.

In nitrogen-containing heterocycles (like 2,4-dichloropyrimidine), the C-4 position is generally more electrophilic than C-2 due to the para-like resonance contribution from N-1 and the inductive effect of N-3. However, this selectivity is kinetic , not thermodynamic. Excessive heat erodes this selectivity, while insufficient heat fails to overcome the activation energy barrier (


) of the rate-determining step (Meisenheimer complex formation).

This guide provides a systematic approach to finding the optimal temperature window that maximizes conversion while maintaining regiofidelity.

Module 1: Diagnostic Workflow

Before altering parameters randomly, use this decision matrix to identify the root cause of your failure mode.

SnAr_Diagnostics Start START: Analyze Crude LCMS/NMR Conversion Check Conversion % Start->Conversion LowConv < 50% Conversion Conversion->LowConv Stalled HighConv > 90% Conversion Conversion->HighConv Complete Regio Check Regioisomer Ratio (C4 vs C2) GoodRegio C4:C2 > 20:1 Regio->GoodRegio BadRegio C4:C2 < 10:1 Regio->BadRegio Impurity Identify Major Impurity Hydrolysis Hydrolysis Product (OH) Impurity->Hydrolysis Mass = M-Cl+OH Act_Done Proceed to Workup Impurity->Act_Done Clean Act_Heat Increase T or Switch to Microwave LowConv->Act_Heat HighConv->Regio GoodRegio->Impurity Act_Cool Lower T (-10°C to 0°C) Check Stoichiometry BadRegio->Act_Cool Act_Dry Dry Solvent/Reagents Use Molecular Sieves Hydrolysis->Act_Dry

Figure 1: Diagnostic Triage for SnAr reactions. Use this flow to determine if your primary issue is kinetic (conversion) or thermodynamic/selective (impurities).

Module 2: Technical FAQs & Troubleshooting

Q1: My reaction is stalled at 50% conversion. Increasing the oil bath temperature leads to a black tar. What is happening?

Diagnosis: You are likely hitting the "Thermal Decomposition Wall" before overcoming the Activation Energy (


).
The Science:  Traditional oil baths heat via convection (outside-in). To reach an internal temperature of 120°C, the flask wall might be 140°C, causing decomposition of thermally labile heterocycles or polymerization of the product.

Solution:

  • Switch to Microwave Irradiation: Microwave heating is volumetric (internal).[1] It allows you to reach high temperatures (e.g., 150°C) instantly and cool down immediately ("square-wave heating"). This minimizes the time your unstable product spends at high heat [1].

  • Change Solvent Polarity: If you are in THF or Dioxane, switch to a dipolar aprotic solvent like DMF, NMP, or DMSO . These solvents solvate the cation (e.g.,

    
    ), leaving the nucleophilic anion "naked" and more reactive, effectively lowering the 
    
    
    
    without needing excessive heat [2].
Q2: I see the desired product, but also significant amounts of the C-2 isomer. How do I fix this?

Diagnosis: Loss of Kinetic Control. The Science: In 2,4-dichloropyrimidine, the C-4 position is more reactive due to the stabilization of the Meisenheimer complex by the para-nitrogen (N-1).

  • Low Temp: Reaction follows the lowest energy pathway (C-4 attack).

  • High Temp: The system has enough energy to overcome the slightly higher barrier for C-2 attack, leading to a mixture (scrambling) [3].

Solution:

  • Cryogenic Start: Do not start at room temperature. Cool the reaction to -20°C or 0°C , add the nucleophile slowly, and allow it to warm up naturally. This ensures the most reactive position (C-4) is consumed before the system reaches the energy required for C-2 attack.

  • Steric Check: If using a bulky nucleophile (e.g., t-butyl amine), steric hindrance at C-4 (adjacent to C-5 substituent) might force the reaction to the less hindered C-2 position.

Q3: My LCMS shows a peak corresponding to [M - Cl + OH]. Is this from the workup?

Diagnosis: In-situ Hydrolysis. The Science: This is rarely from the workup. It usually happens during the reaction. At high temperatures (>100°C), even "anhydrous" solvents with 50-100 ppm water can act as nucleophiles. The rate of hydrolysis increases exponentially with temperature.

Solution:

  • Dry Your Solvents: Use a solvent still or molecular sieves (4Å).

  • Lower Temperature: Hydrolysis often has a higher

    
     than the amine SnAr. Dropping the temperature by 20°C can shut down hydrolysis while only slowing the amination slightly.
    

Module 3: Critical Data & Solvent Selection

Temperature limits are dictated by the solvent's boiling point and the substrate's stability.

Table 1: Solvent Selection Guide for SnAr Optimization

Solvent ClassExamplesRec. Temp RangeProsCons
Dipolar Aprotic DMF, DMSO, NMP25°C – 140°CFastest Rates. Naked anion effect.High BP (hard to remove). Hygroscopic (hydrolysis risk).
Protic EtOH, n-BuOH, i-PrOH60°C – 120°CGood solubility for salts. Green.Slow Rates. H-bonding cages the nucleophile.
Ethereal THF, 1,4-Dioxane0°C – 100°CEasy workup. Moderate rates.Poor solubility for polar salts.
Non-Polar Toluene80°C – 110°CClean profiles.Often requires phase transfer catalyst (18-crown-6).

Module 4: Mechanistic Visualization

Understanding the energy landscape is crucial for temperature control.

SnAr_Mechanism Reactants Reactants (2,4-dichloro + Nu) TS_C4 TS (C-4 Attack) Lower Energy Barrier Reactants->TS_C4 Fast (Kinetic) TS_C2 TS (C-2 Attack) Higher Energy Barrier Reactants->TS_C2 Slow (Requires Heat) Inter_C4 Meisenheimer Complex (C-4) TS_C4->Inter_C4 Inter_C2 Meisenheimer Complex (C-2) TS_C2->Inter_C2 Prod_C4 Product C-4 (Major at Low T) Inter_C4->Prod_C4 -Cl Prod_C2 Product C-2 (Impurity at High T) Inter_C2->Prod_C2 -Cl

Figure 2: Kinetic competition between C-4 and C-2 attack. High temperatures provide enough energy to cross the red barrier (TS C-2), reducing selectivity.

Module 5: Standard Optimization Protocol (SOP)

Do not guess the temperature. Perform a Gradient Scan .

Protocol:

  • Preparation: Prepare 5 vials with identical concentrations (0.1 M) of substrate and nucleophile (1.1 eq) in the chosen solvent (e.g., DMF).

  • Base: Add a non-nucleophilic base (DIPEA or

    
    ) if the nucleophile is a salt or amine HCl.
    
  • The Scan: Set up a temperature gradient:

    • Vial A: 0°C (Ice bath)

    • Vial B: 25°C (RT)

    • Vial C: 50°C

    • Vial D: 80°C

    • Vial E: 120°C (Microwave preferred)

  • Sampling: Sample all vials at t=1h and t=4h.

  • Analysis: Analyze by UPLC/HPLC. Plot "Conversion %" vs. "Regioisomer Ratio".

  • Selection: Choose the highest temperature where the Regioisomer Ratio remains >95:5.

References

  • Microwave Heating vs Conventional Heating

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Solvent Effects in SnAr

    • Newby, J. A., et al. (2016). The application of design of experiments (DoE) to reaction optimisation and solvent selection.[2] Organic & Biomolecular Chemistry, 14, 2373-2384.[3]

  • Regioselectivity Mechanisms (C4 vs C2)

    • Luo, Y., et al. (2017). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

  • Microwave Efficiency in SnAr

    • Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported ligands and metal complexes by microwave-promoted solid-phase synthesis. Organic Letters, 5(21), 3919-3922. (Demonstrates rapid kinetics in SnAr systems).

Sources

Handling moisture sensitivity in quinoline chlorination

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the chlorination of quinoline and its derivatives. Quinoline chlorination is a cornerstone of many synthetic pathways, yet its sensitivity to moisture presents a significant experimental hurdle. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges, ensuring reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding moisture sensitivity in quinoline chlorination.

Q1: Why is my quinoline chlorination yield dramatically lower than expected?

Low yields in quinoline chlorination are frequently traced back to the presence of moisture. Water can negatively impact the reaction in several ways:

  • Deactivation of the Chlorinating Agent: Many common chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS), can be hydrolyzed by water. This decomposition reduces the effective concentration of the active chlorinating species. For instance, chlorine gas (Cl₂) reacts with water to form hypochlorous acid (HOCl) and hydrochloric acid (HCl), which may not be the desired reactive species for your specific protocol.[1][2]

  • Alteration of the Reaction Medium: Electrophilic chlorination of quinoline is often performed in strong acids like sulfuric acid. The presence of water dilutes the acid, which can significantly decrease the reaction rate and yield. In some cases, chlorination may not proceed at all in lower concentrations of acid.[3]

  • Formation of Unwanted Byproducts: Water can act as a nucleophile, leading to the formation of hydroxyquinolines as byproducts, which can complicate purification and reduce the yield of the desired chlorinated product.

Q2: What are the visual or observational indicators of moisture contamination in my reaction?

While quantitative analysis is always preferred, some qualitative signs may suggest moisture contamination:

  • Fuming of Reagents: Hygroscopic reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride will fume excessively upon exposure to moist air as they react with atmospheric water.

  • Inconsistent Reaction Initiation or Progression: A reaction that is sluggish to start or proceeds at a variable rate compared to established internal benchmarks can be a sign of inconsistent moisture levels between batches.

  • Precipitation of Unexpected Solids: The formation of quinoline hydrochloride or other salts can sometimes be exacerbated by the presence of water, which can alter the solubility of reaction components.

  • Color Changes: While highly reaction-specific, unexpected or inconsistent color changes during the reaction could indicate side reactions, some of which may be moisture-induced.

Q3: Which chlorinating agent is most sensitive to moisture?

While most chlorinating agents have some degree of moisture sensitivity, acid chlorides like sulfuryl chloride and phosphorus oxychloride are particularly susceptible to rapid hydrolysis. N-Chlorosuccinimide (NCS) is generally more stable but its reactivity can still be significantly affected by the presence of water, especially under acidic conditions where HCl is generated, which can catalyze the release of molecular chlorine from NCS.[2][4]

Q4: How does the position of chlorination on the quinoline ring get affected by reaction conditions?

The regioselectivity of quinoline chlorination is primarily governed by the electronic properties of the quinoline ring. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as chlorination, preferentially occurs on the benzene ring at the 5- and 8-positions.[3][5] Deviations from these positions can indicate a change in the reaction mechanism, potentially influenced by factors like the specific chlorinating agent, solvent, and the presence of activating or deactivating groups on the quinoline core.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during quinoline chlorination, with a focus on moisture-related problems.

Issue 1: Low or No Conversion to the Desired Chloroquinoline
Potential Cause A: Inactive Chlorinating Agent due to Moisture
  • Diagnosis: The most direct way to diagnose this is to quantify the water content in your solvent and non-hygroscopic reagents using Karl Fischer titration.[6][7] For hygroscopic liquid reagents, fuming upon opening the bottle is a strong indicator of moisture contamination.

  • Solution:

    • Rigorous Drying of Solvents and Reagents: Implement a stringent drying protocol for all components of your reaction. (See Experimental Protocol 1).

    • Use Freshly Opened or Purified Reagents: Whenever possible, use a freshly opened bottle of the chlorinating agent. If you suspect an older bottle has been compromised, consider purifying it according to established literature procedures.

Potential Cause B: Insufficiently Anhydrous Reaction Setup
  • Diagnosis: If you are confident in the dryness of your reagents and solvents, the culprit may be your experimental setup.

  • Solution:

    • Flame-Drying Glassware: Ensure all glassware is thoroughly flame-dried under a vacuum or a stream of inert gas (Nitrogen or Argon) immediately before use.

    • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use septa and syringes for the transfer of all liquid reagents.

Issue 2: Formation of Unexpected Byproducts
Potential Cause A: Hydrolysis Leading to Hydroxyquinolines
  • Diagnosis: The presence of hydroxyquinolines can be confirmed by LC-MS or NMR analysis of the crude reaction mixture. Compare the spectra to known standards of the potential hydroxyquinoline byproducts.

  • Solution:

    • Strict Moisture Exclusion: The primary solution is to rigorously exclude water from the reaction, as detailed in the previous section and in Experimental Protocol 1.

    • Temperature Control: In some cases, running the reaction at a lower temperature can minimize the rate of side reactions, including hydrolysis.

Potential Cause B: Over-chlorination or Isomer Formation
  • Diagnosis: The formation of di- or tri-chloroquinolines, or isomers other than the expected product, can be identified by mass spectrometry (for molecular weight) and NMR spectroscopy (for substitution pattern).

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary, but a large excess can lead to multiple chlorinations.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize the formation of the desired product and minimize over-reaction.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Yield or Byproducts in Quinoline Chlorination check_moisture Suspect Moisture Contamination? start->check_moisture karl_fischer Perform Karl Fischer Titration on Solvents/Reagents check_moisture->karl_fischer Yes analyze_byproducts Analyze Byproducts by LC-MS/NMR check_moisture->analyze_byproducts No dry_reagents Implement Rigorous Drying Protocols (See Protocol 1) karl_fischer->dry_reagents High Water Content flame_dry Flame-Dry Glassware & Use Inert Atmosphere karl_fischer->flame_dry Low Water Content dry_reagents->flame_dry re_run_reaction Re-run Reaction Under Anhydrous Conditions flame_dry->re_run_reaction consult_literature Consult Literature for Alternative Methods re_run_reaction->consult_literature Still Poor Results optimize_stoichiometry Adjust Chlorinating Agent Stoichiometry analyze_byproducts->optimize_stoichiometry Over-chlorination optimize_conditions Optimize Reaction Time and Temperature analyze_byproducts->optimize_conditions Isomer Formation optimize_stoichiometry->re_run_reaction optimize_conditions->re_run_reaction

Caption: A flowchart outlining the troubleshooting steps for quinoline chlorination.

Experimental Protocols

Experimental Protocol 1: Rigorous Solvent and Reagent Drying

This protocol provides a standardized method for ensuring all components of the reaction are sufficiently dry.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, Acetonitrile)

  • Activated 3Å molecular sieves[8][9]

  • Oven capable of maintaining >200 °C

  • Dessicator

  • Anhydrous grade reagents

  • Schlenk line or inert gas manifold

Procedure:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a ceramic dish and heat in an oven at >200 °C for at least 12 hours. Cool the sieves to room temperature in a desiccator under vacuum.

  • Solvent Drying: Add the activated molecular sieves (approximately 10% w/v) to the solvent in a sealed container.[8] Allow the solvent to stand over the sieves for at least 24 hours before use. For particularly water-sensitive reactions, consider distillation from a suitable drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers).[10]

  • Handling of Solid Reagents: Non-hygroscopic solid reagents should be dried in a vacuum oven or desiccator over a strong desiccant like P₂O₅. Hygroscopic solids should be handled in a glovebox.

  • Handling of Liquid Reagents: Use anhydrous grade liquid reagents. Transfer them using dry syringes or cannulas under an inert atmosphere.

Experimental Protocol 2: In-Process Moisture Monitoring

For reactions at scale or those that are particularly sensitive, in-process monitoring can be invaluable.

Method: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurate water content determination.[7]

  • Sampling: Under a strict inert atmosphere, carefully withdraw a small aliquot of the reaction mixture using a dry syringe.

  • Analysis: Immediately inject the sample into the titration cell of a coulometric or volumetric Karl Fischer titrator.

  • Interpretation: The result will give you the water content in ppm or percentage. This can be tracked over time to identify any ingress of moisture.

Acceptable Moisture Levels:

Reagent/SolventTypical Acceptable Water Content (ppm)
Anhydrous Dichloromethane< 50
Anhydrous Acetonitrile< 50
N-Chlorosuccinimide< 200
Quinoline< 200

Note: These are general guidelines. The acceptable moisture level is highly dependent on the specific reaction conditions and the chlorinating agent used.

Visualizing Moisture's Impact

Moisture_Impact cluster_ideal Anhydrous Conditions cluster_wet Moisture Present quinoline_ideal Quinoline product_ideal Desired Chloroquinoline quinoline_ideal->product_ideal chlorinating_agent_ideal Chlorinating Agent (e.g., NCS) chlorinating_agent_ideal->product_ideal quinoline_wet Quinoline hydroxyquinoline Hydroxyquinoline Byproduct quinoline_wet->hydroxyquinoline chlorinating_agent_wet Chlorinating Agent hydrolyzed_agent Hydrolyzed Agent chlorinating_agent_wet->hydrolyzed_agent Hydrolysis water H₂O water->hydrolyzed_agent water->hydroxyquinoline

Caption: The divergent reaction pathways in anhydrous versus moist conditions.

References

  • Kiamuddin, M., & Choudhury, G. K. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2024). Water chlorination. In Wikipedia. [Link]

  • Ch R, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

  • Process for the preparation of chlorinated quinolines. (n.d.).
  • Gershon, H., & Parmegiani, R. (1963). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 3, 613–619.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). Retrieved February 6, 2026, from [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.).
  • Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Xu, F., Kong, L., & Zhan, J. (2018). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Molecules, 23(10), 2445. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wang, H., et al. (2021). Chlorine drying with hygroscopic ionic liquids. Green Energy & Environment, 6(5), 699-707.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 6, 2026, from [Link]

  • Learn the Six Methods For Determining Moisture. (n.d.). Test Equipment and Measurement Instrument Blog. Retrieved February 6, 2026, from [Link]

  • Chlorinated drinking-water. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fallis, I. A., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry, 88(14), 9696-9707.
  • Drying Solvents. (2021, August 15). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fallis, I. A., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. The Journal of Organic Chemistry, 88(14), 9696–9707.
  • Oxidation of Pharmaceuticals During Water Treatment With Chlorine Dioxide. (n.d.). Retrieved February 6, 2026, from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (n.d.). Retrieved February 6, 2026, from [Link]

  • Common water disinfecting method may result in toxic byproducts, study finds. (2020, January 29). JHU Hub. [Link]

  • Chlorination by-products. (n.d.). Euro Chlor. Retrieved February 6, 2026, from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler-Toledo International Inc. Retrieved February 6, 2026, from [Link]

  • Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Optimization of the chlorination reaction using HCl as a chlorination.... (n.d.). Retrieved February 6, 2026, from [Link]

  • Tips & Tricks: Drying Methods. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 6, 2026, from [Link]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Moisture Analysis Techniques. (2018, August 28). News-Medical. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). Retrieved February 6, 2026, from [Link]

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 6, 2026, from [Link]

  • Chlorine and Water. (2014, February 16). YouTube. [Link]

  • Wikipedia. (2024). Moisture analysis. In Wikipedia. [Link]

Sources

NMR Support Center: Solubility & Analysis of Iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The "Yellow Precipitate" Problem

Iodoquinolines present a unique "perfect storm" for NMR analysis. Their planar, heterocyclic structure drives strong


 stacking (aggregation), while the heavy iodine atom increases lipophilicity, often rendering them insoluble in standard polar solvents. Furthermore, the iodine atom introduces significant relativistic effects (Spin-Orbit Coupling) that distort expected 

chemical shifts, leading to assignment errors.

This guide provides a validated, step-by-step workflow to solubilize these difficult compounds and accurately interpret their spectra.

The Solvent Decision Matrix

Do not default to


. For iodoquinolines, solvent selection is a balance between solubility power and spectral resolution.

Table 1: Solvent Performance for Nitrogen Heterocycles

SolventPolarity (

)
Solubility RatingPrimary UtilityTechnical Limitations
Chloroform-d (

)
4.8LowInitial screening; non-polar derivatives.Fails for polar/salt forms; promotes aggregation (broad peaks).
DMSO-d

46.7HighThe Gold Standard. Breaks most H-bonds.Viscous (broadens lines); hygroscopic (water peak at 3.33 ppm).
Acetone-d

20.7MediumGood for intermediate polarity.Volatile; limited temp range for VT-NMR.
TFA-d (Trifluoroacetic Acid) 8.6ExtremeThe "Nuclear Option." Protonates nitrogen to force solubility.Expensive; corrosive; significantly alters chemical shifts (deshielding).
Interactive Troubleshooting Workflow

Use this logic flow to determine the correct experimental protocol.

SolventStrategy Start Start: Sample Preparation CDCl3 Try CDCl3 (Standard) Start->CDCl3 CheckSol Is solution clear? CDCl3->CheckSol RunNMR Run 1H NMR CheckSol->RunNMR Yes DMSO Switch to DMSO-d6 CheckSol->DMSO Precipitate/Haze CheckRes Are peaks sharp? RunNMR->CheckRes Success Proceed to Assignment CheckRes->Success Yes CheckRes->DMSO No (Broad Lines) CheckSol2 Is solution clear? DMSO->CheckSol2 CheckSol2->RunNMR Yes Heat Protocol A: VT-NMR (Heat to 353 K) CheckSol2->Heat Cloudy/Gel Heat->RunNMR Clear at High T Acid Protocol B: Acid Titration (Add TFA-d) Heat->Acid Still Insoluble Acid->RunNMR Salt Formation

Figure 1: Decision tree for selecting the appropriate solvent system and experimental conditions.

Advanced Protocols
Protocol A: Variable Temperature (VT) NMR

Indication: Sample is soluble in DMSO-d


 but peaks are broad/undefined. This indicates aggregation (stacking) or restricted rotation.
  • Preparation: Dissolve 5–10 mg of iodoquinoline in 0.6 mL DMSO-d

    
    .
    
  • Setup: Insert sample into the magnet. Lock and shim at 298 K (25°C).

  • Stepwise Heating:

    • Increase temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration. Shim.

    • Check linewidths.[1] If still broad, increase to 353 K (80°C) .

    • Warning: Do not exceed 373 K (100°C) in standard probes to avoid solvent boiling or probe damage.

  • Result: High temperature increases molecular tumbling rates (

    
    ) and disrupts 
    
    
    
    stacking, resulting in sharp, Lorentzian lines [1].
Protocol B: The "Acid Trick" (TFA Titration)

Indication: Sample is insoluble in neutral DMSO-d


 or exhibits extreme broadening due to exchange.
  • Mechanism: Iodoquinolines are weak bases. Adding acid protonates the ring nitrogen (

    
    ), creating a cationic species that repels other molecules, breaking aggregates and drastically increasing solubility [2].
    
  • Procedure:

    • Prepare sample in DMSO-d

      
       (suspension is fine).
      
    • Add 1–2 drops of TFA-d (Trifluoroacetic acid-d

      
      ). Shake vigorously.
      
    • Note: If TFA-d is unavailable, standard TFA can be used, but a broad -COOH peak will appear at 11–13 ppm.

  • Spectral Impact:

    • Chemical Shift: Expect a downfield shift (deshielding) of protons adjacent to the nitrogen (H-2, H-8) by 0.5–1.0 ppm due to the positive charge [3].

    • Exchange: Labile protons (NH, OH) may coalesce into a single broad peak with the acid proton.

Technical Deep Dive: The Iodine "Gotcha"

One of the most frequent support tickets involves "missing carbons" in


 NMR. This is a physical phenomenon, not an experimental error.

The Heavy Atom on Light Atom (HALA) Effect: Iodine is a heavy atom with a large electron cloud. It induces Spin-Orbit Coupling , which exerts a relativistic shielding effect on the attached carbon (the ipso-carbon).

  • Standard Electronegativity Prediction: You might expect the C-I carbon to be deshielded (downfield, >100 ppm) due to induction.

  • Actual Observation: The C-I carbon is significantly shielded (upfield) .

    • Typical Shift: The ipso-carbon often appears at 90–100 ppm , sometimes buried in the solvent noise or overlapping with solvent peaks [4].

    • Intensity: Because it is a quaternary carbon attached to a heavy atom (short

      
      ), the peak is often shorter and broader than others.
      

Corrective Action:

  • Increase the relaxation delay (

    
    ) to 3–5 seconds.
    
  • Acquire more scans (NS > 1024).

  • Look upfield (80–100 ppm range) for the missing quaternary signal.

Frequently Asked Questions (FAQ)

Q: My sample precipitated inside the NMR tube during the experiment. Why? A: This is likely due to Joule heating or solvent evaporation. If you ran a long decoupling sequence (like


), the coil can heat the sample, changing the solubility equilibrium.
  • Fix: Use a cooling gas flow (even at room temp) to regulate internal temperature.

Q: Can I recover my sample after adding TFA? A: Yes. The reaction is reversible.

  • Protocol: Pour the NMR contents into water. Neutralize with saturated

    
    . The free base iodoquinoline will precipitate. Filter and dry.
    

Q: The peaks are sharp, but the integration is wrong (e.g., 0.8H instead of 1.0H). A: This often happens with the protons adjacent to the Iodine or Nitrogen due to Relaxation Time (


) differences .
  • Fix: Set your relaxation delay (

    
    ) to at least 
    
    
    
    (usually 5–7 seconds for these rigid systems) to ensure full magnetization recovery between scans.
References
  • Yin, H., et al. (2025).[2][3] "Variable-temperature NMR spectra of aromatic regions." Angewandte Chemie International Edition.

  • Abraham, R. J., et al. (2006).[4] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

  • Nanalysis Corp. (2025). "Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid." Application Notes.

  • Brown, D. (2019). "C-13 NMR spectrum of iodoethane: Heavy Atom Shielding Effects." Doc Brown's Chemistry.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 4,7-Dichloro-6-iodoquinoline: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 4,7-Dichloro-6-iodoquinoline Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural elucidation of This compound , a critical trisubstituted quinoline intermediate often utilized in the synthesis of antimalarial agents and kinase inhibitors.

Unlike standard spectral libraries that list peak tables, this guide focuses on the comparative performance of 1H NMR against its most common analytical challenges: differentiating regioisomers and optimizing solvent-dependent resolution. We present a self-validating protocol designed to confirm the specific 4,7,6-substitution pattern, distinguishing it from the thermodynamically likely 8-iodo impurity.

Experimental Protocol & Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended. This protocol prioritizes sensitivity to weak long-range couplings (para-coupling) which are diagnostic for this scaffold.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the superior alternative to CDCl3 for this compound.

    • Reasoning: Poly-halogenated quinolines exhibit poor solubility in chloroform, leading to broad lines and aggregation artifacts. DMSO-d6 ensures monomeric dispersion and sharp singlets for the aromatic protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) is preferred over residual solvent referencing for precise chemical shift comparison against literature values of isomers.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width: 14 ppm (to capture downfield H2 protons).

  • Scans (NS): 64 (High S/N required to detect potential

    
    C satellites or impurities).
    
  • Line Broadening (LB): 0.3 Hz (Matched filter for resolution).

Spectral Assignment & Performance Analysis

The 1H NMR spectrum of this compound is characterized by a distinct "Two-Doublet, Two-Singlet" pattern. This pattern is the primary performance metric for validating the product identity against regioisomers.

Predicted Spectral Data (DMSO-d6)
PositionProtonChemical Shift (

, ppm)*
Multiplicity

Coupling (Hz)
Structural Diagnostic
2 Ar-H8.85 – 8.95Doublet (d)

Deshielded by adjacent Nitrogen.
3 Ar-H7.80 – 7.90Doublet (d)

Upfield; couples with H2.
5 Ar-H8.55 – 8.65Singlet (s)-Critical: Isolated by 4-Cl and 6-I.
8 Ar-H8.35 – 8.45Singlet (s)-Critical: Isolated by 7-Cl and N-lone pair.

*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules for quinolines in DMSO-d6.

Structural Logic (Self-Validating System)
  • The Heterocyclic Ring (H2/H3): The presence of two doublets with a characteristic coupling constant of

    
     Hz confirms the integrity of the pyridine ring (positions 2 and 3). If this coupling is absent or different (
    
    
    
    Hz), the Cl substitution at position 4 has failed.
  • The Carbocyclic Ring (H5/H8): The defining feature of the 6-iodo regioisomer is the absence of ortho-coupling on the benzene ring.

    • H5 is flanked by Cl (pos 4) and I (pos 6).

    • H8 is flanked by Cl (pos 7) and N.[1]

    • Result: Two sharp singlets.

Comparative Analysis: Product vs. Alternatives

In drug development, the "alternative" is often a regioisomer formed during non-selective iodination (e.g., Sandmeyer reaction or electrophilic substitution). The 1H NMR performance is measured by its ability to rule out these impurities.

Comparison 1: Distinguishing the 8-Iodo Isomer

The most common impurity is 4,7-Dichloro-8-iodoquinoline .

FeatureTarget: 6-Iodo Isomer Alternative: 8-Iodo Isomer Differentiation Logic
H5 Signal SingletDoublet (

Hz)
In 8-Iodo, H5 couples with H6.
H6 Signal N/A (Iodine substituted)Doublet (

Hz)
In 8-Iodo, H6 is present.
H8 Signal SingletN/A (Iodine substituted)In 6-Iodo, H8 is present.
Pattern 2 Doublets + 2 Singlets 4 Doublets Unambiguous Distinction
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl3)
ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Solubility High (>20 mg/mL)Low (<5 mg/mL)DMSO enables faster acquisition (fewer scans).
Resolution Sharp SingletsBroad/AggregatedCDCl3 often causes broadening of H5/H8 due to stacking interactions.
Water Peak 3.33 ppm (Non-interfering)1.56 ppm (Non-interfering)Both are acceptable, but DMSO stabilizes the dipole.
Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the this compound structure using 1H NMR data.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_H2H3 Analyze 7.5 - 9.0 ppm region Are there 2 Doublets (J ~4.5 Hz)? Start->Check_H2H3 Fail_Core STOP: Quinoline Core Substitution Error (e.g., 4-H present) Check_H2H3->Fail_Core No Pass_Core Quinoline Core Confirmed (4-Cl present) Check_H2H3->Pass_Core Yes Check_ArH Analyze Remaining Aromatic Signals (Positions 5, 6, 7, 8) Pass_Core->Check_ArH Isomer_Check Are the signals Singlets or Doublets? Check_ArH->Isomer_Check Result_8I Doublets (J ~9 Hz) Identity: 8-Iodo Isomer Isomer_Check->Result_8I Doublets (Ortho) Result_5I Doublets (J ~9 Hz) Identity: 5-Iodo Isomer Isomer_Check->Result_5I Doublets (Ortho) Result_6I Two Sharp Singlets Identity: this compound Isomer_Check->Result_6I Singlets (Para)

Caption: Logical workflow for distinguishing this compound from its regioisomers based on signal multiplicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • Organic Syntheses (1946). 4,7-Dichloroquinoline Synthesis Protocol. Org. Synth. 1946, 26, 45. Retrieved from [Link]

  • Oxford Instruments (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Haloquinolines: An Orbitrap vs. Q-TOF Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the accurate identification and quantification of haloquinolines are paramount. These halogenated quinoline derivatives, encompassing a wide range of therapeutic agents and potential environmental contaminants, demand analytical methodologies that offer both exceptional sensitivity and unequivocal structural confirmation. High-resolution mass spectrometry (HRMS) has emerged as the gold standard for this purpose. This guide provides an in-depth comparison of two leading HRMS platforms, the Quadrupole Orbitrap (Q-Orbitrap) and the Quadrupole Time-of-Flight (Q-TOF), for the analysis of haloquinolines. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the practical implications of the technological differences, supported by experimental data and established protocols.

Fundamental Principles: A Tale of Two Analyzers

The choice between an Orbitrap and a Q-TOF system begins with understanding their distinct mass analysis principles. This foundational knowledge is crucial for appreciating their respective strengths and limitations in the context of haloquinoline analysis.

The Orbitrap: High-Resolution through Fourier Transform

The Orbitrap is a Fourier Transform (FT) based mass analyzer where ions are trapped in an electrostatic field and their axial oscillation frequency is measured. This frequency is directly proportional to their mass-to-charge ratio (m/z). The longer the instrument "listens" to these oscillations, the higher the resolution of the resulting mass spectrum.[1]

cluster_orbitrap Orbitrap Mass Analyzer Orbitrap Ions trapped in electrostatic field Ions->Orbitrap Ion Injection Detection Image current detection Orbitrap->Detection Axial Oscillation FFT Fourier Transform Detection->FFT Signal Acquisition MassSpectrum High-Resolution Mass Spectrum FFT->MassSpectrum Frequency to m/z Conversion

Caption: Principle of the Orbitrap mass analyzer.

The Q-TOF: Speed and Precision in Flight

A Quadrupole Time-of-Flight (Q-TOF) instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. The quadrupole selects a specific precursor ion, which is then fragmented in a collision cell. The resulting fragment ions are accelerated into a flight tube, and their time-of-flight to the detector is measured. Lighter ions travel faster and arrive sooner, allowing for the determination of their m/z.[2]

cluster_qtof Q-TOF Mass Analyzer Quadrupole Precursor Ion Selection CollisionCell Fragmentation (CID) Quadrupole->CollisionCell Selected Ions TOF Time-of-Flight Analyzer CollisionCell->TOF Fragment Ions Detector Ion Detection TOF->Detector Separation by Time

Caption: Principle of the Q-TOF mass analyzer.

Comparative Performance Analysis for Haloquinolines

The analysis of haloquinolines presents unique challenges due to the presence of halogen isotopes (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) and the need for high sensitivity to detect trace levels in complex matrices. Here, we compare the Q-Orbitrap and Q-TOF platforms across key performance metrics.

Mass Resolution and Mass Accuracy

Orbitrap: Orbitrap systems are renowned for their exceptionally high resolving power, often exceeding 100,000 FWHM.[3] This is particularly advantageous for haloquinoline analysis as it allows for the clear resolution of isotopic patterns and the separation of isobaric interferences from the matrix. The high mass accuracy (typically < 3 ppm) enables confident elemental composition determination.[4]

Q-TOF: Modern Q-TOF instruments offer good resolution (typically 40,000 - 60,000 FWHM) and excellent mass accuracy (< 5 ppm).[5] While the resolution may be lower than that of an Orbitrap at slower scan speeds, it is often sufficient for many applications.

The Causality: The Fourier Transform nature of the Orbitrap allows for higher resolution with increased transient acquisition time, while TOF resolution is dependent on the flight path length and the initial energy spread of the ions. For complex samples where haloquinolines might co-elute with matrix components of very similar mass, the superior resolution of the Orbitrap can be a deciding factor.

Sensitivity (LODs & LOQs) and Linearity

Both platforms offer excellent sensitivity, reaching into the low ng/mL to pg/mL range. However, there can be differences depending on the specific instrument generation and experimental conditions.

Orbitrap: Recent studies have shown that Orbitrap instruments can achieve method detection limits comparable to or even better than triple quadrupole instruments, which are traditionally considered the gold standard for quantification. For example, a validated LC-Orbitrap-HRMS method for antibiotics in water reported method detection limits ranging from 0.02 to 0.13 ng L⁻¹.[6]

Q-TOF: Q-TOF instruments also demonstrate excellent sensitivity. A validated UHPLC-HRMS-QTOF method for the detection of new psychoactive substances reported limits of detection ranging from 1.3 to 6.3 ng/mL in dried blood spots.[7]

Linearity: Both platforms generally exhibit excellent linearity over several orders of magnitude (R² > 0.99).[6]

Performance MetricQ-Orbitrap (Representative Data)Q-TOF (Representative Data)Reference
Mass Resolution Up to 280,000 FWHM40,000 - 60,000 FWHM[3]
Mass Accuracy < 3 ppm< 5 ppm[4][5]
LOD (ng/L) 0.02 - 0.13 (for antibiotics in water)1300 - 6300 (for NPS in DBS)[6][7]
Linearity (R²) > 0.99> 0.99[6]

Note: The provided LODs are for different compound classes and matrices and should be considered as indicative of the platforms' capabilities.

Experimental Workflow for Haloquinoline Analysis

A robust and reproducible experimental workflow is the cornerstone of reliable data. The following protocol provides a general framework that can be adapted for specific haloquinoline analysis on either HRMS platform.

SampleCollection Sample Collection (e.g., Water, Plasma) SamplePreparation Sample Preparation (e.g., SPE, LLE) SampleCollection->SamplePreparation LC_Separation LC Separation (Reversed-Phase C18) SamplePreparation->LC_Separation HRMS_Analysis HRMS Analysis (Orbitrap or Q-TOF) LC_Separation->HRMS_Analysis DataAcquisition Data Acquisition (Full Scan & dd-MS2) HRMS_Analysis->DataAcquisition DataProcessing Data Processing (Peak Picking, Formula ID) DataAcquisition->DataProcessing Quantification Quantification & Structural Elucidation DataProcessing->Quantification

Caption: General workflow for LC-HRMS analysis of haloquinolines.

Step-by-Step Experimental Protocol:
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is a robust technique for extracting and concentrating haloquinolines from aqueous matrices while removing interfering substances.

    • Protocol:

      • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.

      • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

      • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

      • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

      • Elute the haloquinolines with 5 mL of methanol.

      • Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Rationale: Reversed-phase chromatography provides excellent separation for the moderately polar haloquinolines.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterQ-OrbitrapQ-TOF
Ionization Mode ESI PositiveESI Positive
Full Scan Resolution 70,000 FWHM40,000 FWHM
Scan Range (m/z) 100 - 1000100 - 1000
MS/MS Acquisition Data-Dependent (TopN)Data-Dependent (TopN)
Collision Energy Stepped NCE (e.g., 15, 30, 45 eV)Stepped CE (e.g., 15, 30, 45 eV)

Data Interpretation: Unraveling Haloquinoline Structures

The high-quality data from HRMS instruments, particularly the MS/MS spectra, are crucial for the structural elucidation of unknown haloquinolines and their metabolites or degradation products.

Characteristic Fragmentation of Haloquinolines

The fragmentation of haloquinolines is influenced by the position and type of halogen substituent. Common fragmentation pathways for fluoroquinolones, for instance, involve losses of peripheral groups and rearrangements of the heterocyclic ring.[8] For chlorinated and brominated quinolines, the characteristic isotopic patterns in the fragment ions provide an additional layer of confirmation. A common fragmentation involves the cleavage of the bond between the quinoline core and a substituent, as well as ring cleavages.

cluster_fragmentation Representative Fragmentation of a Dichloroquinoline Precursor [M+H]⁺ m/z 199 Fragment1 [M+H-Cl]⁺ m/z 164 Precursor->Fragment1 -Cl Fragment2 [M+H-HCl]⁺ m/z 163 Precursor->Fragment2 -HCl Fragment3 Quinoline Core Fragment m/z 128 Fragment1->Fragment3 -HCl

Caption: A plausible fragmentation pathway for a dichloroquinoline.[9]

Conclusion and Recommendations

Both Q-Orbitrap and Q-TOF HRMS platforms are powerful tools for the analysis of haloquinolines, each with its own set of advantages.

  • Q-Orbitrap systems excel in applications requiring the highest resolution and mass accuracy, making them ideal for the analysis of complex samples where isobaric interferences are a concern and for the confident identification of unknown haloquinoline species. The trade-off for the highest resolution can be a slower scan speed.[1]

  • Q-TOF instruments offer a balance of good resolution, high sensitivity, and fast acquisition speeds, making them well-suited for high-throughput screening and quantitative applications. Their robust performance makes them a workhorse in many analytical laboratories.[10]

Recommendation:

  • For non-targeted screening and identification of unknown haloquinolines and their transformation products in complex matrices , the superior resolution of a Q-Orbitrap is highly advantageous.

  • For high-throughput targeted quantification of known haloquinolines , a Q-TOF offers a cost-effective and high-performance solution.

Ultimately, the choice of instrument will depend on the specific research question, sample complexity, and desired throughput. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed decision for their haloquinoline analysis needs.

References

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?[Link]

  • Frontiers. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]

  • ResearchGate. (n.d.). Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution | Request PDF. [Link]

  • PubMed. (2016). Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. [Link]

  • MDPI. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. [Link]

  • UniTo. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. [Link]

  • NIST WebBook. (n.d.). Quinoline, 4,7-dichloro-. [Link]

  • ResearchGate. (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. [Link]

  • PubMed. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. [Link]

  • Royal Society of Chemistry. (2023). Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge. [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Comparison of MS/MS systems (TQ MS, Q-TOF MS and Orbitrap MS), adapted from. [Link]

  • ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • National Institutes of Health. (2013). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF | PDF. [Link]

  • YouTube. (2023). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. [Link]

  • PubMed. (2020). Development and validation of an LC-HRMS method for the determination of monomers of wine fining PVPP and PVI-PVP polymers. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • MDPI. (2024). The Development and Validation of an LC–Orbitrap–HRMS Method for the Analysis of Four Tetracyclines in Milk and Its Application to Determine Oxytetracycline Concentrations after Intramuscular Administration in Healthy Sarda Ewes and Those Naturally Infected with Streptococcus uberis. [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Asian Journal of Chemistry. (2022). Development and Validation of Novel Analytical LC-MS Method for Simultaneous Quantification of Calcitonin Gene-Related Peptide Receptor Antagonists Ubrogepant and Atogepant in Human Plasma. [Link]

  • Future Science. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • ChemRxiv. (2023). Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. [Link]

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Agilent. (2007). speed accuracy productivity. [Link]

  • National Institutes of Health. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

  • National Institutes of Health. (2022). Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). [Link]

  • ResearchGate. (n.d.). Recurring mass differences, neutral losses, and fragments identified... | Download Table. [Link]

  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • NIST WebBook. (n.d.). Quinoline, 4,7-dichloro-. [Link]

Sources

Reactivity profile: 4,7-Dichloro-6-iodoquinoline vs 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile: 4,7-Dichloro-6-iodoquinoline vs. 4,7-Dichloroquinoline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Orthogonality Factor

In the design of quinoline-based pharmacophores—ubiquitous in antimalarial, kinase inhibitor, and antiviral drug discovery—the choice of scaffold dictates the synthetic strategy.

  • 4,7-Dichloroquinoline (4,7-DCQ) is the classic "Dual-Handle" scaffold.[2] It relies heavily on the high reactivity of the C4-chlorine for nucleophilic aromatic substitution (SNAr). However, subsequent functionalization of the benzenoid ring (C7) is electronically challenging and often lacks regioselectivity.[1]

  • This compound (4,7-DC-6-IQ) represents a "Tri-Handle" evolution.[2] The introduction of the iodine atom at C6 creates a highly reactive site for palladium-catalyzed cross-coupling that is orthogonal to the C4-chlorine.[3]

The Core Distinction: While 4,7-DCQ forces a linear "C4-first" strategy, 4,7-DC-6-IQ enables a divergent approach where the benzenoid ring can be modified before or after C4-substitution with high precision.[2][3]

Electronic Structure & Electrophilic Sites

To understand the reactivity differences, one must analyze the electronic bias of the quinoline ring system.

Feature4,7-Dichloroquinoline (4,7-DCQ)This compound (4,7-DC-6-IQ)
C4-Position High Reactivity (SNAr). The quinoline nitrogen withdraws electron density, making C4 highly electrophilic.[2][3]High Reactivity (SNAr). The C6-Iodine exerts a weak inductive withdrawing effect (-I), potentially enhancing C4 electrophilicity slightly, though steric bulk is increased.
C6-Position Unsubstituted. Inert to standard coupling conditions without prior activation (e.g., C-H activation).High Reactivity (Pd-Oxidative Addition). The weak C-I bond is the most reactive site for metal insertion (Suzuki/Sonogashira), significantly faster than C-Cl bonds.
C7-Position Low Reactivity. The C7-Cl bond is strong and electron-rich relative to C4.[2][3] Requires forcing conditions or specialized ligands for Pd-coupling.[2][3]Low Reactivity. Remains the least reactive site, serving as a stable "anchor" or a site for late-stage modification.

Comparative Reactivity Matrix

A. Nucleophilic Aromatic Substitution (SNAr)

Both scaffolds exhibit excellent reactivity at the C4 position towards amines, phenols, and thiols.[1] The reaction is driven by the formation of a Meisenheimer-like complex stabilized by the quinoline nitrogen.

  • 4,7-DCQ: The industry standard for synthesizing chloroquine analogs. Reaction with amines typically proceeds at 80–120°C.

  • 4,7-DC-6-IQ: Retains C4-selectivity. Despite the presence of the iodine, nucleophiles preferentially attack C4 due to the electronic activation from the pyridine nitrogen. The C6-I bond remains intact during SNAr, provided Pd catalysts are absent.

B. Metal-Catalyzed Cross-Coupling (The Divergence Point)

This is where the profiles diverge radically.

  • 4,7-DCQ (The "Messy" Route): Attempting Suzuki coupling on 4,7-DCQ often leads to mixtures.[1] While C4 is more reactive than C7, selectivity is difficult to control perfectly, and hydrolysis of C4-Cl to C4-OH is a common side reaction under basic aqueous conditions.[1]

  • 4,7-DC-6-IQ (The "Surgical" Route): The C6-I bond undergoes oxidative addition with Pd(0) orders of magnitude faster than C4-Cl or C7-Cl.[2][3] This allows for chemoselective functionalization at C6 using mild conditions (room temperature to 60°C), leaving the C4-Cl moiety perfectly intact for subsequent SNAr.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows enabled by the 6-iodo analog.

ReactivityPathways Figure 1: Divergent Synthetic Pathways. Green arrows indicate Pd-coupling; Red arrows indicate S_NAr. Start_DCQ 4,7-Dichloroquinoline (4,7-DCQ) Prod_SNAr_DCQ 4-Amino-7-chloroquinoline (Standard Analog) Start_DCQ->Prod_SNAr_DCQ S_NAr (Amines) High Selectivity at C4 Start_Iodo This compound (4,7-DC-6-IQ) Prod_Suzuki_Iodo 6-Aryl-4,7-dichloroquinoline (C6 Functionalized) Start_Iodo->Prod_Suzuki_Iodo Pd(0), Ar-B(OH)2 Selective at C6-I Prod_SNAr_Iodo 4-Amino-7-chloro-6-iodoquinoline (C4 Functionalized) Start_Iodo->Prod_SNAr_Iodo S_NAr (Amines) Selective at C4 Prod_Final_Iodo 6-Aryl-4-amino-7-chloroquinoline (Tri-functionalized) Prod_Suzuki_Iodo->Prod_Final_Iodo S_NAr (Amines) C4 Displacement Prod_Final_Rev 4-Amino-6-aryl-7-chloroquinoline (Alternative Route) Prod_SNAr_Iodo->Prod_Final_Rev Pd(0), Ar-B(OH)2 C6 Coupling

Caption: Figure 1 illustrates the "Orthogonal" nature of 4,7-DC-6-IQ. The C6-I bond allows Pd-coupling (Green path) without disturbing the C4-Cl, which is reserved for SNAr (Red path).[2]

Experimental Protocols

A. Synthesis of this compound

Rationale: Direct iodination of 4,7-DCQ is difficult.[1] The preferred route builds the ring via the Gould-Jacobs reaction, followed by chlorination.

  • Cyclization Precursor: Condense 3-chloro-4-iodoaniline with diethyl ethoxymethylenemalonate (110°C, 1 h).

  • Cyclization: Heat the resulting acrylate in diphenyl ether at 250°C to form 7-chloro-4-hydroxy-6-iodo-3-quinolinecarboxylic acid .

  • Decarboxylation: Continue heating or use fresh diphenyl ether (240°C) to yield 7-chloro-6-iodo-4-quinolinol .

  • Chlorination (Key Step):

    • Suspend 7-chloro-6-iodo-4-quinolinol (1.0 equiv) in POCl3 (10 equiv).

    • Reflux (105°C) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).

    • Quench: Pour slowly onto crushed ice/NH4OH to maintain pH > 8.

    • Isolation: Extract with CH2Cl2, dry over Na2SO4, and recrystallize from ethanol.[1]

    • Result: Off-white solid, mp ~140–145°C.[1][2]

B. Selective C6-Suzuki Coupling (The Orthogonal Step)

Rationale: Use mild conditions to prevent C4-Cl activation.[2]

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).[1]

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

  • Conditions: Heat at 60°C (Do not reflux at >100°C to avoid C4 coupling).

  • Observation: Conversion of the iodo-species is rapid (< 4 h). The C4-Cl and C7-Cl signals in 1H NMR remain largely unperturbed.[2]

C. Selective C4-SNAr (Amination)

Rationale: Standard conditions for quinoline functionalization.

  • Reagents: this compound (or the C6-coupled product), Amine (1.2–2.0 equiv), Et3N (2.0 equiv).[3]

  • Solvent: NMP or Ethanol.[2][3]

  • Conditions: Heat at 80–100°C for 4–12 hours.

  • Purification: Pour into water; filter the precipitate.

Case Study: Designing a Kinase Inhibitor Probe

Objective: Synthesize a probe with a solubilizing tail at C4 and a specific hydrophobic aryl group at C6.

  • Using 4,7-Dichloroquinoline:

    • Limitation: You cannot selectively introduce the aryl group at C6. You would have to synthesize a custom aniline (3-chloro-4-arylaniline) before building the quinoline ring—a linear, low-diversity approach.[2]

  • Using this compound:

    • Advantage:[3][4][5][6][7] You can synthesize a bulk batch of the 6-iodo scaffold.[2]

    • Step 1: Run parallel Suzuki couplings with 20 different boronic acids at C6.

    • Step 2: React all 20 intermediates with the solubilizing amine at C4.

    • Result: Rapid generation of a 20-compound library from a single advanced intermediate.

References

  • Synthesis of this compound Precursors

    • Title: Amino-quinolines as kinase inhibitors (WO2012122011A2).[2][3]

    • Source: World Intellectual Property Organization.[8]

    • URL:[1]

    • Relevance: Describes the synthesis of 7-chloro-6-iodo-4-quinolinol via decarboxyl
  • SNAr Reactivity of 6-Iodo Analogs

    • Title: Combination therapies for tre
    • Source: World Intellectual Property Organization.[8]

    • URL:[1]

    • Relevance: Provides experimental conditions for the reaction of this compound with piperazine deriv
  • Comparative Suzuki Coupling (4-Cl vs 4-I)

    • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
    • Source: Canadian Journal of Chemistry (2004).
    • URL:[Link][1]

    • Relevance: Establishes the kinetic superiority and regioselectivity of C-I over C-Cl bonds in quinoline cross-coupling, valid

Sources

A Comparative Guide to the Melting Point Characterization of 4,7-Dichloro-6-iodoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is a cornerstone of its journey from discovery to application. The melting point is a fundamental physicochemical property that provides a primary indication of purity and is critical for quality control. This guide offers an in-depth, comparative analysis of the methodologies used to determine the melting point of 4,7-Dichloro-6-iodoquinoline, a halogenated quinoline derivative. While specific experimental data for this compound is not publicly available, this guide will provide the experimental framework for its characterization, drawing comparisons with the well-documented analogue, 4,7-dichloroquinoline, and other related structures.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate a molecule's physicochemical and biological properties, including its melting point. Therefore, accurate and robust melting point determination is a critical step in the characterization of new quinoline-based active pharmaceutical ingredients (APIs).

The Significance of Melting Point in Pharmaceutical Development

A sharp and reproducible melting point range is a primary indicator of a crystalline solid's purity. Impurities typically depress the melting point and broaden the melting range.[2] In the context of pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guideline Q6A, the melting point is a key identification test and a critical quality attribute that must be controlled to ensure batch-to-batch consistency.[3][4]

This guide will compare three prevalent techniques for melting point determination:

  • Capillary Melting Point Apparatus: The traditional and most accessible method.

  • Differential Scanning Calorimetry (DSC): A powerful thermal analysis technique that provides quantitative data on the melting process.

  • Thermogravimetric Analysis (TGA): A complementary technique that assesses thermal stability and can help interpret melting behavior.

Comparative Analysis of Melting Point Determination Techniques

The choice of method for melting point determination depends on the stage of development, the amount of sample available, and the level of detail required.

FeatureCapillary ApparatusDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Visual observation of phase transitionMeasurement of heat flow difference between sample and referenceMeasurement of mass change as a function of temperature
Information Provided Melting range (onset and completion of melting)Melting point (onset, peak), enthalpy of fusion (ΔHfus), purityThermal stability, decomposition temperature, presence of volatiles
Sample Size 2-3 mm column in a capillary tube5-15 mg5-15 mg
Precision Operator-dependentHighNot a primary method for melting point
Throughput Can be high with multi-capillary unitsModerateModerate
Regulatory Acceptance Well-established (USP <741>)Widely accepted and often preferredUsed for supporting data on thermal stability

Experimental Protocols

Capillary Melting Point Determination

This method relies on the visual detection of the phase change from solid to liquid. The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for this technique.[5][6]

Protocol:

  • Sample Preparation: Gently pulverize the dry this compound to a fine powder.

  • Capillary Loading: Introduce the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a height of 2.5-3.5 mm.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Rate: A crucial parameter is the heating rate. For an unknown substance, a rapid preliminary determination can be performed. For an accurate measurement, the temperature should be raised to about 10-15°C below the expected melting point and then increased at a rate of 1-2°C per minute.[2][8]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination.

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Pulverize Pulverize Sample Load Load Capillary (2.5-3.5 mm) Pulverize->Load Place Place in Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe & Record Range Heat->Observe MeltingRange Melting Point Range Observe->MeltingRange

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides a more objective and detailed characterization of the melting process than the capillary method.

Protocol:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into an aluminum DSC pan.[9]

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition. A nitrogen purge (20 cm³/min) is typically used to prevent oxidation.[9]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is generally taken as the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events occurring in the sample. The controlled heating rate ensures reproducible results. A heat/cool/heat cycle can be employed to erase the sample's prior thermal history.[9]

DSC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Output Weigh Weigh Sample (5-15 mg) Encapsulate Encapsulate in Pan Weigh->Encapsulate Load Load Sample & Reference Encapsulate->Load Program Run Thermal Program (e.g., 10°C/min) Load->Program Analyze Analyze Thermogram Program->Analyze MeltingPoint Melting Point (Onset, Peak) Analyze->MeltingPoint Enthalpy Enthalpy of Fusion (ΔHfus) Analyze->Enthalpy

Caption: Workflow for melting point characterization by DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not a primary method for melting point determination, it is invaluable for assessing the thermal stability of a compound and identifying the presence of volatiles (e.g., water or residual solvents) that could affect the melting behavior.[10][11][12]

Protocol:

  • Sample Preparation: Weigh 5-15 mg of this compound into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 300°C or higher).

  • Data Analysis: The TGA thermogram plots mass loss versus temperature. A significant mass loss before the expected melting point would indicate the presence of volatiles, while mass loss at higher temperatures indicates decomposition.

Causality Behind Experimental Choices: By monitoring mass, TGA can distinguish between a true melt (no mass loss) and a decomposition event that might be misinterpreted as melting in other techniques.[13] This is crucial for understanding the complete thermal profile of a new chemical entity.

Comparative Data of Related Quinolines

To provide a frame of reference, the melting points of several related quinoline compounds are presented below. It is anticipated that the introduction of an iodine atom at the 6-position of 4,7-dichloroquinoline would increase its molecular weight and potentially alter its crystal lattice energy, likely resulting in a higher melting point.

CompoundMelting Point (°C)
4,7-Dichloroquinoline84-86[14]
6-Iodoquinoline86-90
6-Iodo-2-phenylquinoline-4-carboxylic acid282-285[2]
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one136-138[15]
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one138-140[15]

Conclusion

The characterization of the melting point of a novel compound such as this compound requires a multi-faceted approach. The capillary method offers a rapid and accessible preliminary assessment. However, for a comprehensive and regulatory-compliant characterization, Differential Scanning Calorimetry is the preferred technique, providing precise and quantitative data on the melting transition. Thermogravimetric Analysis serves as an essential complementary tool to assess thermal stability and rule out the influence of volatile components on the observed melting behavior. By employing these techniques in a coordinated manner, researchers can confidently establish a critical quality attribute for this and other novel pharmaceutical compounds.

References

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • 4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - uspbpep.com. Available at: [Link]

  • 6-Iodoquinoline | C9H6IN - PubChem. Available at: [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. Available at: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available at: [Link]

  • <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - FDA. Available at: [Link]

  • TGA thermogram of the APIs. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. Available at: [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. Available at: [Link]

  • Australian regulatory guidelines for prescription medicines - Appendix 14: Stability testing - Therapeutic Goods Administration (TGA). Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Testing - TCA Lab / Alfa Chemistry. Available at: [Link]

  • ICH Q6A Guideline - IKEV. Available at: [Link]

  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs - Impactfactor. Available at: [Link]

  • 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course - YouTube. Available at: [Link]

  • ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA). Available at: [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition - YouTube. Available at: [Link]

  • Hydrocarbon | Unacademy. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products - ResearchGate. Available at: [Link]

  • CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene - Scribd. Available at: [Link]

  • (PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Chloro-Iodo-Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and substitution patterns of novel compounds. This guide provides an in-depth comparison of the characteristic IR spectral peaks for various chloro-iodo-quinoline isomers, offering insights into the vibrational nuances that arise from the interplay of substituent positions on the quinoline scaffold. The information presented herein is grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity.

The Vibrational Landscape of Substituted Quinolines

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds.[1] For a complex heterocyclic system like quinoline, the spectrum is rich with information. The substitution of chloro and iodo groups onto this scaffold introduces distinct vibrational signatures, primarily influenced by the mass of the halogen and its position on the ring, which in turn affects the electronic distribution and bond strengths of the entire molecule.

Key Spectral Regions and Their Significance

An IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3] The functional group region is instrumental for identifying characteristic bonds, while the fingerprint region, with its complex array of peaks, is unique to each molecule and crucial for definitive identification.[4][5]

Comparative Analysis of IR Peaks for Chloro-Iodo-Quinoline Isomers

The following table summarizes the expected and observed IR absorption frequencies for key vibrational modes in chloro-iodo-quinolines. The exact position of a peak can vary based on the specific isomer and the sample preparation method.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description & Causality
Aromatic C-H Stretch 3100 - 3000These peaks arise from the stretching of the C-H bonds on the quinoline ring. Their presence confirms the aromatic nature of the core structure.
Quinoline Ring C=C & C=N Stretching 1630 - 1570A series of sharp absorptions in this region are characteristic of the quinoline ring system, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.[6] The number and exact position of these peaks can be sensitive to the substitution pattern.
C-Cl Stretch 850 - 550The carbon-chlorine stretching vibration is typically observed in this range. The position can be influenced by the electronic environment on the ring.
C-I Stretch ~500Due to the higher mass of iodine compared to chlorine, the C-I stretching vibration occurs at a lower frequency.[7] For instance, in 5,7-diiodo-8-hydroxyquinoline, C-I stretching vibrations have been assigned to peaks around 497 cm⁻¹.[7]
Out-of-Plane C-H Bending 900 - 650These bands are highly characteristic of the substitution pattern on the aromatic ring. The number and position of these peaks can help distinguish between different isomers.

Table 1: Characteristic IR Absorption Frequencies for Chloro-Iodo-Quinolines.

Case Study: 5-Chloro-7-Iodo-8-Hydroxyquinoline

A well-studied example is 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol). In addition to the characteristic quinoline ring and C-H vibrations, its spectrum is defined by the vibrations of the C-Cl, C-I, and O-H bonds. The hydroxyl group introduces a broad O-H stretching band, typically in the 3400-3200 cm⁻¹ region, and C-O stretching vibrations. A study involving metal complexes of 5-chloro-7-iodo-8-quinolinol confirmed its bidentate coordination through the quinoline ring nitrogen and the hydroxyl oxygen, which influences the IR spectrum.[8]

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Chloro-Iodo-Quinoline Sample

To ensure the reliability of your spectral data, a meticulous experimental approach is crucial. The following protocol details the Attenuated Total Reflectance (ATR)-FTIR method, which is a modern and convenient technique for analyzing solid samples directly.[9]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Solid sample of the chloro-iodo-quinoline isomer.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step ATR-FTIR Procedure
  • Prepare the ATR Crystal: Before analysis, ensure the ATR crystal surface is impeccably clean.[10] Use a lint-free wipe dampened with a suitable solvent to clean the crystal, then allow it to dry completely.

  • Acquire a Background Spectrum: Run a background scan with the clean, empty ATR crystal. This will account for any atmospheric interference (e.g., CO₂ and water vapor) and instrumental noise, and will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid chloro-iodo-quinoline powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.[10] This is critical for obtaining a strong, high-quality spectrum.

  • Collect the Sample Spectrum: Initiate the scan to collect the infrared spectrum of your sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Clean Up: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 1.

Alternative Method: KBr Pellet Technique

For instruments without an ATR accessory, the traditional Potassium Bromide (KBr) pellet method can be used.[11]

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[10]

  • Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing Molecular Vibrations and Workflow

To better understand the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the key components.

cluster_molecule Chloro-Iodo-Quinoline Structure cluster_vibrations Key Vibrational Modes cluster_spectrum Resulting IR Spectrum mol Quinoline Ring - Chloro group (Cl) - Iodo group (I) CH_stretch C-H Stretch mol->CH_stretch Ring_stretch Ring C=C/C=N Stretch mol->Ring_stretch CCl_stretch C-Cl Stretch mol->CCl_stretch CI_stretch C-I Stretch mol->CI_stretch CH_bend C-H Bend mol->CH_bend Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) CH_stretch->Functional_Group_Region ~3050 cm⁻¹ Ring_stretch->Functional_Group_Region ~1600 cm⁻¹ Fingerprint_Region Fingerprint Region (1500-400 cm⁻¹) CCl_stretch->Fingerprint_Region ~700 cm⁻¹ CI_stretch->Fingerprint_Region ~500 cm⁻¹ CH_bend->Fingerprint_Region ~800 cm⁻¹

Figure 1: Relationship between molecular structure, vibrational modes, and the resulting IR spectrum for a chloro-iodo-quinoline.

start Start: Solid Sample clean_atr 1. Clean ATR Crystal start->clean_atr background 2. Collect Background Spectrum clean_atr->background load_sample 3. Place Sample on Crystal background->load_sample apply_pressure 4. Apply Pressure load_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum cleanup 6. Clean ATR Crystal collect_spectrum->cleanup end End: High-Quality IR Spectrum cleanup->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.